Cyclothialidine B
Description
This compound has been reported in Streptomyces with data available.
Properties
Molecular Formula |
C25H33N5O11S |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-aminopropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(12),13,15-triene-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H33N5O11S/c1-10(26)23(37)30-4-3-17(32)19(30)22(36)28-15-7-41-25(40)13-5-12(31)6-18(33)14(13)8-42-9-16(29-20(15)34)21(35)27-11(2)24(38)39/h5-6,10-11,15-17,19,31-33H,3-4,7-9,26H2,1-2H3,(H,27,35)(H,28,36)(H,29,34)(H,38,39)/t10-,11-,15-,16-,17+,19-/m0/s1 |
InChI Key |
FYYGQGDAPAQONZ-QIVYEFRKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyclothialidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothialidine, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of Cyclothialidine, detailing its specific target, the nature of its inhibitory activity, and the experimental methodologies used to elucidate these characteristics. Quantitative data on its inhibitory potency are presented, along with detailed protocols for key biochemical assays. Furthermore, this guide includes visualizations of the DNA gyrase catalytic cycle, the mechanism of Cyclothialidine's inhibitory action, and the experimental workflows used to characterize it.
Core Mechanism of Action: Competitive Inhibition of Gyrase B ATPase Activity
The primary molecular target of Cyclothialidine is the B subunit of DNA gyrase (GyrB).[4][5] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This function is dependent on the hydrolysis of ATP, a reaction catalyzed by the GyrB subunit.[5]
Cyclothialidine acts as a competitive inhibitor of the ATPase activity of DNA gyrase.[6][7] This was confirmed by observations that its inhibitory effect on the DNA supercoiling reaction is antagonized by increasing concentrations of ATP.[6][7] The binding of Cyclothialidine to the GyrB subunit prevents the hydrolysis of ATP, thereby halting the energy-dependent DNA supercoiling reaction.[8]
Notably, the binding site of Cyclothialidine on the GyrB subunit is distinct from that of other GyrB inhibitors like novobiocin. This is evidenced by the fact that Cyclothialidine remains active against novobiocin-resistant DNA gyrase.[4][6] Unlike quinolones, which target the A subunit (GyrA) and stabilize the DNA-gyrase cleavage complex, Cyclothialidine does not promote DNA cleavage.[4][6]
Quantitative Data: Inhibitory Potency of Cyclothialidine
The inhibitory activity of Cyclothialidine has been quantified in various biochemical assays. The following table summarizes key quantitative data, providing a comparison with other well-known DNA gyrase inhibitors.
| Compound | Target | Assay | Parameter | Value | Reference |
| Cyclothialidine | E. coli DNA Gyrase | ATPase Activity | K_i | 6 nM | [6][7] |
| Cyclothialidine | E. coli DNA Gyrase | DNA Supercoiling | IC_50 | 0.03 µg/mL | [9][10] |
| Novobiocin | E. coli DNA Gyrase | DNA Supercoiling | IC_50 | 0.06 µg/mL | [9][10] |
| Coumermycin A1 | E. coli DNA Gyrase | DNA Supercoiling | IC_50 | 0.06 µg/mL | [9][10] |
| Norfloxacin | E. coli DNA Gyrase | DNA Supercoiling | IC_50 | 0.66 µg/mL | [9][10] |
| Ciprofloxacin | E. coli DNA Gyrase | DNA Supercoiling | IC_50 | 0.88 µg/mL | [9][10] |
| Nalidixic Acid | E. coli DNA Gyrase | DNA Supercoiling | IC_50 | 26 µg/mL | [9][10] |
Experimental Protocols
The elucidation of Cyclothialidine's mechanism of action relies on a series of key in vitro biochemical assays. Detailed methodologies for these assays are provided below.
DNA Supercoiling Assay
This assay is a primary method to determine the overall inhibitory effect of a compound on DNA gyrase activity. The enzyme converts relaxed circular DNA into a supercoiled form, which migrates faster in an agarose (B213101) gel.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Stop Buffer/Loading Dye (e.g., 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound (Cyclothialidine) or vehicle control (e.g., DMSO) to the respective tubes.
-
Initiate the reaction by adding a predetermined amount of DNA gyrase to each tube (except for a negative control).
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop buffer/loading dye.
-
Extract the reaction mixture with chloroform/isoamyl alcohol to remove the protein. Centrifuge to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis in TAE or TBE buffer until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[11][12]
ATPase Activity Assay
This assay directly measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit. A common method is a coupled-enzyme assay where the regeneration of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
E. coli DNA Gyrase
-
Linear pBR322 DNA (to stimulate ATPase activity)
-
5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
NADH
-
96-well microtiter plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare an assay mix containing the assay buffer, linear pBR322 DNA, PEP, PK/LDH, and NADH in sterile water.
-
Aliquot the assay mix into the wells of a 96-well plate.
-
Add the test compound (Cyclothialidine) or vehicle control to the appropriate wells.
-
Add DNA gyrase to all wells except the negative control.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by DNA gyrase.[13][14]
DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent complex between DNA gyrase and cleaved DNA, a hallmark of quinolone antibiotics.
Materials:
-
E. coli DNA Gyrase
-
Supercoiled pBR322 DNA
-
5X Cleavage Buffer (similar to supercoiling assay buffer but lacking ATP)
-
Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing the cleavage buffer, supercoiled pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound (Cyclothialidine), a positive control (e.g., a quinolone), and a vehicle control to the respective tubes.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and trap the cleavage complex by adding SDS, followed by proteinase K to digest the enzyme.
-
Add stop buffer/loading dye.
-
Analyze the products by agarose gel electrophoresis. Stabilization of the cleavage complex is indicated by the appearance of a linear DNA band.[15][16][17]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Conclusion
Cyclothialidine represents a distinct class of DNA gyrase inhibitors with a well-defined mechanism of action. Its potent and specific inhibition of the GyrB ATPase activity, coupled with its efficacy against strains resistant to other gyrase inhibitors, underscores its potential as a lead compound for the development of novel antibacterial agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of Cyclothialidine and the discovery of new compounds with similar mechanisms of action. This in-depth understanding is crucial for the rational design and optimization of future antibacterial therapies that target bacterial DNA gyrase.
References
- 1. profoldin.com [profoldin.com]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA supercoiling measurement in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. inspiralis.com [inspiralis.com]
- 14. ATPase assays [bio-protocol.org]
- 15. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. inspiralis.com [inspiralis.com]
Cyclothialidine B: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine, a novel natural product, has emerged as a potent inhibitor of bacterial DNA gyrase, a critical enzyme for DNA replication, repair, and recombination.[1] First isolated from the fermentation broth of Streptomyces filipinensis NR 0484, this compound represents a unique chemical class characterized by a 12-membered lactone ring partially integrated into a pentapeptide chain.[1] Its distinct mechanism of action, targeting the ATPase activity of the DNA gyrase B subunit (GyrB), sets it apart from other gyrase inhibitors like quinolones and aminocoumarins.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cyclothialidine, presenting detailed experimental protocols and available quantitative data to support further research and drug development efforts.
Discovery: A Targeted Screening Approach
The discovery of Cyclothialidine was the result of a targeted screening program aimed at identifying novel inhibitors of bacterial DNA gyrase. The foundational assay for this screening process was the DNA gyrase supercoiling inhibition assay, which measures the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay is fundamental to identifying and characterizing potential DNA gyrase inhibitors.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 5 mM EDTA, and 2.5 mg/mL BSA
-
10 mM ATP solution
-
Test compound (e.g., Cyclothialidine) dissolved in DMSO
-
Stop Solution: 0.75% SDS, 30 mM EDTA, 30% glycerol, 0.1% bromophenol blue
-
Proteinase K (20 mg/mL)
-
1% Agarose (B213101) gel in 1X TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare the reaction mixture on ice. For a 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
1 µL of the test compound at various concentrations (or DMSO as a vehicle control)
-
Distilled water to a final volume of 27 µL
-
-
Initiate the reaction by adding 3 µL of diluted DNA gyrase.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30 µL of 2X GSTEB (Glycerol-Sucrose-Tris-EDTA-Bromophenol blue) and 30 µL of chloroform/isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge for 1 minute to separate the phases.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
Isolation of Cyclothialidine from Streptomyces filipinensis
The isolation of Cyclothialidine from the fermentation broth of Streptomyces filipinensis NR 0484 is a multi-step process involving fermentation, extraction, and a series of chromatographic purifications.
Fermentation Protocol
1. Inoculum Preparation:
-
Aseptically transfer a sporulated culture of S. filipinensis to a seed medium (e.g., Tryptone Soya Broth).
-
Incubate at 28-30°C for 48-72 hours on a rotary shaker.
2. Production Fermentation:
-
Inoculate a production medium with the seed culture. A typical production medium contains a carbon source (e.g., soluble starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements.
-
Carry out fermentation in baffled flasks or a bioreactor at 28-30°C with agitation and aeration for 5-7 days.[1]
Purification Protocol
The purification process is guided by the DNA gyrase inhibition bioassay to track the active compound.
1. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Adjust the supernatant to an acidic pH (e.g., pH 4) and extract with an organic solvent such as ethyl acetate.[1]
-
Concentrate the organic extract in vacuo to obtain a crude oily residue.[1]
2. Chromatographic Purification: A series of column chromatography steps are employed to purify Cyclothialidine from the crude extract.[3]
| Purification Step | Resin Type |
| 1. Adsorption Chromatography | Charcoal |
| 2. Hydrophobic Interaction | Diaion HP-21 |
| 3. Ion Exchange Chromatography | Amberlite CG-50 |
| 4. Ion Exchange Chromatography | DEAE Toyopearl |
| 5. Size-Exclusion Chromatography | Toyopearl HW-40 SF |
While specific elution conditions are not detailed in the available literature, a general approach involves eluting with a gradient of increasing solvent polarity for the initial steps, followed by appropriate buffer systems for ion-exchange and size-exclusion chromatography.
Quantitative Data
Inhibitory Activity of Cyclothialidine
Cyclothialidine is a potent inhibitor of E. coli DNA gyrase, with a reported IC50 value of 0.03 µg/mL (or 30 ng/mL).[3][4] It competitively inhibits the ATPase activity of the gyrase B subunit with a Ki value of 6 nM.
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Cyclothialidine | E. coli | 0.03 | [4] |
| Novobiocin | E. coli | 0.06 | [4] |
| Coumermycin A1 | E. coli | 0.06 | [4] |
| Norfloxacin | E. coli | 0.66 | [4] |
| Ciprofloxacin | E. coli | 0.88 | [4] |
| Nalidixic Acid | E. coli | 26 | [4] |
In addition to its activity against E. coli DNA gyrase, Cyclothialidine has been shown to inhibit DNA gyrases from gram-positive species equally as well.
Cyclothialidine Analogs
Several analogs of Cyclothialidine, namely Cyclothialidines B, C, D, and E, have been isolated from other Streptomyces strains.[5] Cyclothialidines B, D, and E have been identified as novel and potent inhibitors of DNA gyrase, though specific IC50 values are not widely reported.[5]
Mechanism of Action: Inhibition of DNA Gyrase ATPase Activity
Cyclothialidine exerts its antibacterial effect by specifically targeting the B subunit of DNA gyrase, inhibiting its ATPase activity.[2] This prevents the conformational changes in the enzyme necessary for DNA supercoiling.
Experimental Protocol: DNA Gyrase ATPase Inhibition Assay
This assay directly measures the inhibition of ATP hydrolysis by the GyrB subunit.
Materials:
-
Purified E. coli DNA gyrase B subunit
-
[γ-³²P]ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
Test compound (e.g., Cyclothialidine)
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified DNA gyrase B subunit, and varying concentrations of the test compound.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Spot an aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate to separate unreacted ATP from the released inorganic phosphate (B84403) (³²Pi).
-
Quantify the amount of ³²Pi by scintillation counting.
-
The concentration of the compound that causes 50% inhibition of ATPase activity is the IC50 value.
Visualizations
Logical Workflow for Cyclothialidine Discovery and Isolation```dot
Caption: Mechanism of DNA gyrase inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclothialidine analogs, novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclothialidine B from Streptomyces filipinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526), a potent natural product isolated from the fermentation broth of Streptomyces filipinensis NR0484, represents a novel class of DNA gyrase inhibitors.[1] First identified through screening programs for new bacterial enzyme inhibitors, it possesses a unique 12-membered lactone ring partially integrated into a pentapeptide chain.[1][2] While exhibiting remarkable inhibitory activity against the bacterial enzyme DNA gyrase, its development as a broad-spectrum antibacterial agent has been hindered by poor penetration into bacterial cells.[1][3] This technical guide provides an in-depth overview of Cyclothialidine B, focusing on its production from Streptomyces filipinensis, with detailed experimental protocols, quantitative data, and a visualization of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the inhibitory activity of Cyclothialidine.
Table 1: In Vitro DNA Gyrase Inhibition
| Compound | Target Enzyme | IC50 (µg/mL) | Reference |
| Cyclothialidine | E. coli DNA gyrase | 0.03 | [2][4] |
| Novobiocin | E. coli DNA gyrase | 0.06 | [2] |
| Coumermycin A1 | E. coli DNA gyrase | 0.06 | [2] |
| Norfloxacin | E. coli DNA gyrase | 0.66 | [2] |
| Ciprofloxacin | E. coli DNA gyrase | 0.88 | [2] |
| Nalidixic Acid | E. coli DNA gyrase | 26 | [2] |
Table 2: Competitive Inhibition of ATPase Activity
| Inhibitor | Enzyme | Inhibition Type | Ki (nM) | Reference |
| Cyclothialidine | E. coli DNA gyrase | Competitive | 6 | [5][6][7] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces filipinensis
This protocol details the cultivation of S. filipinensis for the production of Cyclothialidine.
1. Seed Culture Preparation:
-
Inoculate S. filipinensis NR0484 into a suitable seed medium, such as Tryptone-Yeast Extract Broth.[1]
-
Incubate the culture for 48-72 hours at 28°C with continuous shaking.[1]
2. Production Culture:
-
Inoculate a production-scale fermentation medium with the seed culture.[1] The production medium should be optimized for secondary metabolite production, typically containing sources of carbon (e.g., glucose) and nitrogen (e.g., soya meal, yeast extract).[1]
-
Incubate the production culture for 5-7 days at 28°C with vigorous shaking and aeration to ensure optimal growth and metabolite synthesis.[1]
Protocol 2: Isolation and Purification of Cyclothialidine
This protocol outlines the extraction and purification of Cyclothialidine from the fermentation broth.
1. Extraction:
-
Harvest the culture broth and separate the mycelia from the supernatant via centrifugation (e.g., 10,000 x g for 20 minutes).[1]
-
Extract the cell-free supernatant three times with an equal volume of ethyl acetate.[1]
-
Pool the organic phases and concentrate them under vacuum using a rotary evaporator to obtain a crude oily residue.[1]
2. Chromatographic Purification:
-
Dissolve the crude extract in a minimal volume of a suitable solvent mixture (e.g., chloroform-methanol).[1]
-
Apply the dissolved extract to a silica (B1680970) gel column (e.g., 60-120 mesh) pre-equilibrated with a non-polar solvent like chloroform (B151607).[1]
-
Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1).[1]
-
Further purification can be achieved using a sequence of column chromatography techniques including charcoal adsorption, Diaion HP-21, Amberlite CG-50, DEAE Toyopearl, and Toyopearl HW-40 SF.[4]
-
Monitor the fractions for the presence of the active compound using a relevant bioassay, such as a DNA gyrase inhibition assay or an antibacterial assay against a susceptible bacterial strain.[1]
Protocol 3: DNA Gyrase Supercoiling Assay
This assay is used to determine the inhibitory effect of Cyclothialidine on the supercoiling activity of DNA gyrase.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).[1]
-
Relaxed plasmid DNA (e.g., pBR322) to a final concentration of approximately 25 µg/mL.[1]
-
ATP to a final concentration of 1 mM.[1]
-
Varying concentrations of Cyclothialidine (or DMSO as a vehicle control).[1]
-
E. coli DNA gyrase enzyme.[1]
-
2. Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[1]
-
Stop the reaction by adding a stop solution containing SDS and EDTA.[1]
3. Analysis:
-
Load the samples onto a 1% agarose (B213101) gel.[1]
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[1]
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize it under UV light.[1]
-
Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band compared to the control. The IC50 value is the concentration of Cyclothialidine that reduces supercoiling activity by 50%.[1]
Protocol 4: ATPase Activity Assay
This assay directly measures the inhibition of ATP hydrolysis by the GyrB subunit of DNA gyrase.
1. Reaction Setup:
-
In a 96-well plate, combine the assay buffer, purified DNA gyrase B subunit, and varying concentrations of Cyclothialidine.[1]
-
Initiate the reaction by adding ATP. For competitive inhibition studies, this is repeated at several different ATP concentrations.[1]
2. Incubation:
-
Incubate the plate at 37°C for a defined period, for example, 60 minutes.[1]
3. Quantification:
-
Measure the amount of ADP produced or the remaining ATP. This can be achieved through various methods:
-
Radioisotope Assay: Use [γ-³²P]ATP and measure the release of free ³²Pi.[1]
-
Coupled Enzyme Assay: A pyruvate (B1213749) kinase/lactate dehydrogenase system can be used where ADP production is coupled to NADH oxidation, which is measured spectrophotometrically at 340 nm.[1]
-
Luminescence-Based Assay: Utilize a commercial kit that measures the remaining ATP via a luciferase reaction.[1]
-
4. Analysis:
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
The Ki value can be determined by plotting the data using methods such as a Dixon or Lineweaver-Burk plot.[1]
Visualizations
Workflow for this compound Production and Isolation
Caption: Workflow for this compound production and isolation.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
seco-Cyclothialidines: A Technical Guide to Their Structural Features and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
seco-Cyclothialidines represent a promising class of antibacterial agents that have emerged from the structural modification of the natural product cyclothialidine.[1][2] Cyclothialidine, a potent inhibitor of the bacterial DNA gyrase B subunit, exhibits limited antibacterial activity due to poor cell penetration.[2] The development of seco-cyclothialidines, its open-chain analogues, has addressed this limitation, leading to compounds with significant antibacterial potency, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the core structural features of seco-cyclothialidines, their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study.
Core Structural Features and Structure-Activity Relationships
The fundamental structure of seco-cyclothialidines is a trifunctionalized cysteine core. Key structural elements that govern their biological activity include:
-
Open-Chain Scaffold: The defining feature of seco-cyclothialidines is the linearization of the 12-membered lactone ring found in the parent compound, cyclothialidine. This modification enhances bacterial membrane penetration.[1]
-
Substituted Benzene (B151609) Ring: A highly substituted benzene ring is a critical component for DNA gyrase inhibition. Modifications to this ring system significantly impact potency.
-
Heterocyclic Moieties: The incorporation of specific heterocyclic groups, such as oxadiazole or dioxazine, at the carboxylic acid terminus of the cysteine core is crucial for improving the pharmacokinetic properties of these compounds, particularly their ability to cross bacterial membranes.[1][2] The derivative BAY 50-7952, which contains a dioxazine moiety, is a notable example of a seco-cyclothialidine with high and selective activity.[1][2]
-
Stereochemistry: The biological activity of seco-cyclothialidines is highly stereospecific. The (R)-enantiomer is the active form, while the (S)-enantiomer exhibits no significant target or antibacterial activity.[1][2] This highlights the specific and precise nature of the interaction between the molecule and its target enzyme.
Mechanism of Action: Inhibition of DNA Gyrase
seco-Cyclothialidines exert their antibacterial effect by targeting the B subunit of bacterial DNA gyrase, an essential type II topoisomerase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. The mechanism of inhibition involves the following key steps:
-
Binding to the GyrB Subunit: seco-Cyclothialidines bind to the ATPase domain of the GyrB subunit.
-
Competitive Inhibition of ATPase Activity: This binding competitively inhibits the hydrolysis of ATP, which is essential for the conformational changes in DNA gyrase required for its supercoiling activity.
-
Disruption of DNA Supercoiling: The inhibition of ATPase activity prevents the enzyme from introducing negative supercoils into the DNA.
-
Bacterial Growth Inhibition: The disruption of DNA topology ultimately leads to the cessation of DNA replication and cell division, resulting in bacterial cell death.
Caption: General synthetic workflow for seco-Cyclothialidines.
A more detailed, multi-step synthesis has been described for derivatives like BAY 50-7952, often starting from L-cysteine and involving the formation of a key 2-aminothiazole (B372263) intermediate.
seco-Cyclothialidines are a compelling class of antibacterial drug candidates with a well-defined mechanism of action and significant potential for further development. Their core structural features, particularly the open-chain scaffold and specific heterocyclic moieties, are key to their enhanced antibacterial activity compared to the parent natural product. The detailed protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance these promising compounds towards clinical application. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of seco-cyclothialidines will be crucial in realizing their full therapeutic potential.
References
An In-depth Technical Guide to Cyclothialidine B Analogues and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526), a natural product isolated from Streptomyces filipinensis, represents a novel class of antibacterial agents with a unique mechanism of action.[1][2] It is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[3] Unlike fluoroquinolones which target the GyrA subunit, cyclothialidine and its analogues target the ATPase activity of the GyrB subunit.[4] While the parent compound exhibits impressive enzymatic inhibition, its poor cellular permeability limits its whole-cell antibacterial activity.[3] This has spurred extensive research into the synthesis and evaluation of Cyclothialidine B analogues and derivatives with the goal of improving their pharmacokinetic profiles and antibacterial efficacy.
This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols relevant to their synthesis and evaluation.
Mechanism of Action: Targeting DNA Gyrase
Cyclothialidine and its derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase crucial for managing DNA topology during replication and transcription in bacteria.[5] Specifically, these compounds competitively inhibit the ATPase activity of the GyrB subunit, which is responsible for providing the energy for the DNA supercoiling reaction.[3] This inhibition prevents the negative supercoiling of bacterial DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death. The binding site for cyclothialidines on the GyrB subunit is distinct from that of other DNA gyrase inhibitors like novobiocin, allowing them to be active against some novobiocin-resistant strains.[4]
The following diagram illustrates the inhibition of the DNA gyrase catalytic cycle by Cyclothialidine analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Combining molecular docking and QSAR studies for modelling the antigyrase activity of cyclothialidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Cyclothialidine B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothialidine (B1669526) B, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase.[1][2][3] This technical guide provides an in-depth analysis of its biological activity, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. Cyclothialidine represents a unique chemical scaffold for the development of novel antibacterial agents. While its inherent antibacterial activity is limited by poor cell penetration, its potent enzymatic inhibition offers a valuable starting point for medicinal chemistry efforts.[1][4][5]
Core Mechanism of Action: Inhibition of DNA Gyrase
Cyclothialidine B exerts its biological effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[6][7] The enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP.[7][8] this compound specifically inhibits the ATPase activity of the DNA gyrase B subunit (GyrB).[4][6][9]
The mechanism of inhibition is competitive with respect to ATP.[9][10][11] this compound binds to the ATP-binding site on the GyrB subunit, thereby preventing the enzyme from utilizing ATP for the energy-dependent DNA supercoiling reaction.[10][12] This mode of action is distinct from that of quinolone antibiotics, which target the DNA gyrase A subunit (GyrA) and stabilize the DNA-gyrase cleavage complex.[10][11] Notably, this compound does not induce the accumulation of the covalent complex between DNA and the A subunit.[10][13]
Quantitative Inhibitory Data
The inhibitory potency of this compound against Escherichia coli DNA gyrase has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound and Comparators against E. coli DNA Gyrase
| Compound | 50% Inhibitory Concentration (IC50) (µg/mL) | Reference |
| This compound | 0.03 | [2][14][15] |
| Novobiocin | 0.06 | [2][14][15] |
| Coumermycin A1 | 0.06 | [2][14][15] |
| Norfloxacin | 0.66 | [2][14][15] |
| Ciprofloxacin | 0.88 | [2][14][15] |
| Nalidixic Acid | 26 | [2][14][15] |
Table 2: Kinetic Parameters for this compound Inhibition of E. coli DNA Gyrase ATPase Activity
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 6 nM | [10][11][16][17] |
| Mechanism of Inhibition | Competitive | [10][11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of DNA Gyrase and Inhibition by this compound.
References
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Cyclothialidine B Target Binding Site on GyrB
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding interaction between cyclothialidine (B1669526) B, a potent natural product antibiotic, and its molecular target, the B subunit of bacterial DNA gyrase (GyrB). DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated target for antibacterial drug development. Cyclothialidine B inhibits the crucial ATPase activity of the GyrB subunit, representing a distinct mechanism from the widely used quinolone antibiotics that target the GyrA subunit. This document outlines the mechanism of action, quantitative binding data, detailed experimental protocols, and the structural basis for this interaction, offering a valuable resource for researchers in antibacterial drug discovery.
Mechanism of Action: Competitive Inhibition of GyrB ATPase Activity
This compound acts as a competitive inhibitor of the ATPase activity of the DNA gyrase B subunit.[1][2] This inhibition prevents the hydrolysis of ATP, a critical step that provides the energy for the DNA supercoiling reaction catalyzed by the gyrase holoenzyme.[3][4] The binding of this compound to the GyrB subunit is mutually exclusive with ATP binding, indicating that they share a common or overlapping binding site.[5][6] Evidence for this competitive mechanism is demonstrated by the observation that the inhibitory effect of cyclothialidine on DNA supercoiling can be overcome by increasing the concentration of ATP.[6][7] Furthermore, radiolabeled cyclothialidine binding to DNA gyrase is inhibited by ATP and other coumarin-based GyrB inhibitors like novobiocin, but not by quinolones such as ofloxacin, which target the GyrA subunit.[1][6][7]
Interestingly, this compound is active against novobiocin-resistant DNA gyrase, suggesting that while their binding sites overlap, the precise interactions are different.[1][6][7] This highlights the potential of the cyclothialidine scaffold for developing novel antibiotics that can circumvent existing resistance mechanisms.
Quantitative Data: Binding Affinity and Inhibitory Potency
The following table summarizes the key quantitative data for the interaction of cyclothialidine and related compounds with DNA gyrase.
| Compound | Assay Type | Target Enzyme | Parameter | Value | Reference |
| Cyclothialidine | ATPase Inhibition | E. coli DNA Gyrase | K_i | 6 nM | [1][6][7] |
| Cyclothialidine | DNA Supercoiling Inhibition | E. coli DNA Gyrase | IC_50 | 0.03 µg/mL | [7][8] |
| Novobiocin | DNA Supercoiling Inhibition | E. coli DNA Gyrase | IC_50 | 0.06 µg/mL | [8] |
| Coumermycin A1 | DNA Supercoiling Inhibition | E. coli DNA Gyrase | IC_50 | 0.06 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide an overview of the protocols used to characterize the interaction between this compound and GyrB.
DNA Gyrase ATPase Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by DNA gyrase and is used to determine the inhibitory potency of compounds like cyclothialidine. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.
Protocol Overview:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, dithiothreitol, and phosphoenolpyruvate. Add pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH to the buffer.
-
Enzyme and Inhibitor Incubation: Add a known concentration of purified DNA gyrase to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time.
-
Reaction Initiation: Initiate the reaction by adding ATP and relaxed plasmid DNA (as a stimulator of ATPase activity).
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at regular time intervals using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.[3]
DNA Supercoiling Assay
This assay directly visualizes the enzymatic activity of DNA gyrase in introducing negative supercoils into relaxed plasmid DNA and assesses the inhibitory effect of this compound.
Protocol Overview:
-
Reaction Setup: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and reaction buffer (Tris-HCl, KCl, MgCl2, ATP, dithiothreitol).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Radiolabeled Ligand Binding Assay
This assay directly measures the binding of a radiolabeled form of cyclothialidine (e.g., [14C]benzoyl-cyclothialidine) to DNA gyrase.
Protocol Overview:
-
Binding Reaction: Incubate a fixed concentration of radiolabeled cyclothialidine with purified DNA gyrase (or the isolated GyrB subunit) in a suitable binding buffer.
-
Competition Assay: For competition experiments, include increasing concentrations of unlabeled cyclothialidine, ATP, or other inhibitors in the binding reaction.
-
Separation of Bound and Free Ligand: After incubation, separate the protein-ligand complex from the unbound ligand. A common method is centrifugal filtration, where the reaction mixture is passed through a filter that retains the larger protein-ligand complex while allowing the small unbound ligand to pass through.[7]
-
Quantification: Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Perform Scatchard analysis to determine the binding affinity (Kd) and the number of binding sites.[5] For competition assays, plot the percentage of bound radioligand against the concentration of the competitor to determine the IC50 value.
X-ray Crystallography of the GyrB-Cyclothialidine Complex
This powerful technique provides a high-resolution, three-dimensional structure of the binding site, revealing the precise molecular interactions between the inhibitor and the protein.
Protocol Overview:
-
Protein Expression and Purification: Express and purify a soluble fragment of the GyrB subunit, typically the N-terminal ATPase domain (e.g., a 24 kDa or 43 kDa fragment), which is more amenable to crystallization.[5][9][10]
-
Complex Formation: Form a stable complex by incubating the purified GyrB fragment with a molar excess of this compound or a close analog.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the protein-ligand complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.[11]
-
Structure Determination and Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine the structure to obtain a final, high-resolution model.[11]
Visualizations
DNA Gyrase Catalytic Cycle and Inhibition by this compound
References
- 1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X‐ray crystallography. | The EMBO Journal [link.springer.com]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Cyclothialidine B: A Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclothialidine (B1669526), a natural product isolated from Streptomyces filipinensis, represents a novel class of antibacterial compounds.[1][2][3][4] Its primary mechanism of action is the potent and selective inhibition of bacterial DNA gyrase, an essential type II topoisomerase.[3][5] Specifically, Cyclothialidine targets the B subunit of DNA gyrase (GyrB), competitively inhibiting its ATPase activity.[5][6] While the parent compound exhibits impressive enzymatic inhibition, its whole-cell antibacterial activity is limited due to poor membrane permeation.[1][5][6] This has spurred the development of numerous analogs with improved pharmacokinetic properties and a broader spectrum of activity, particularly against Gram-positive pathogens. This guide provides a comprehensive overview of the spectrum of activity of Cyclothialidine B and its derivatives, detailing quantitative inhibitory data, experimental methodologies, and the underlying molecular mechanism.
Mechanism of Action: Inhibition of DNA Gyrase
Cyclothialidine exerts its antibacterial effect by targeting DNA gyrase, an enzyme crucial for maintaining DNA topology during replication, transcription, and repair. The enzyme is a tetramer composed of two A subunits (GyrA) and two B subunits (GyrB). The GyrA subunits are responsible for the DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the supercoiling reaction.
Cyclothialidine acts as a competitive inhibitor of the ATPase function of the GyrB subunit.[6][7][8][9] This was confirmed by observations that its inhibitory effect on the DNA supercoiling reaction can be overcome by increasing concentrations of ATP.[7][8][9] The binding site of Cyclothialidine on GyrB is distinct from that of other GyrB inhibitors like novobiocin, as it has demonstrated activity against novobiocin-resistant DNA gyrase.[7][8][9] Unlike quinolone antibiotics that target the GyrA subunit and trap the enzyme-DNA cleavage complex, Cyclothialidine does not induce this covalent complex.[7][8]
The following diagram illustrates the signaling pathway of DNA gyrase and the inhibitory action of Cyclothialidine.
Quantitative Spectrum of Activity
The inhibitory activity of Cyclothialidine and its analogs has been quantified against DNA gyrase from various bacterial species and in whole-cell antibacterial assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of DNA Gyrase Supercoiling
| Compound | Organism | IC50 (µg/mL) | Reference |
| Cyclothialidine | Escherichia coli | 0.03 | [2][7] |
| Novobiocin | Escherichia coli | 0.06 | [2] |
| Coumermycin A1 | Escherichia coli | 0.06 | [2] |
| Norfloxacin | Escherichia coli | 0.66 | [2] |
| Ciprofloxacin | Escherichia coli | 0.88 | [2] |
| Nalidixic Acid | Escherichia coli | 26 | [2] |
Table 2: Inhibition of E. coli DNA Gyrase ATPase Activity
| Compound | Inhibition Type | Ki (nM) | Reference |
| Cyclothialidine | Competitive | 6 | [7][8][9] |
Table 3: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Analog Class | Bacterial Spectrum | Key Pathogens | Reference |
| Cyclothialidine | Very limited (poor cell penetration) | Eubacterium spp. | [2][10] |
| 14-membered lactone derivatives | Gram-positive | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis | [6] |
| seco-Cyclothialidines | Gram-positive | - | [11] |
| Dilactam-lactone scaffold derivatives | Gram-positive | - | [12] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the activity of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent conversion of relaxed circular DNA to its supercoiled form by DNA gyrase.
Workflow Diagram:
Detailed Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains DNA gyrase, relaxed circular plasmid DNA (e.g., pBR322), ATP, and an assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).
-
Compound Addition: Varying concentrations of this compound or its analogs are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to digest the enzyme.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and viewed under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry.
-
IC50 Determination: The concentration of the compound that inhibits the supercoiling reaction by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit and the inhibitory effect of compounds on this activity.
Detailed Methodology:
-
Reaction Setup: The assay is performed in a reaction buffer containing DNA gyrase, linearized DNA (which stimulates ATPase activity), and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of ATP, often radiolabeled ([γ-³²P]ATP) or in a system coupled to a detectable product.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 25°C) for a set time.
-
Detection of ATP Hydrolysis:
-
Radiolabeled ATP: The amount of hydrolyzed ATP is determined by separating the radioactive ADP and phosphate (B84403) from the unhydrolyzed ATP using thin-layer chromatography and quantifying the radioactivity.
-
Coupled Enzyme Assay: The regeneration of ATP from ADP can be coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically.
-
-
Data Analysis: The rate of ATP hydrolysis is measured at different substrate (ATP) and inhibitor concentrations. The data are then fitted to enzyme kinetic models (e.g., Michaelis-Menten) to determine the type of inhibition and the inhibition constant (Ki).
Structure-Activity Relationship (SAR) and Future Directions
While Cyclothialidine itself has poor antibacterial activity due to low cell permeability, extensive research has focused on modifying its structure to improve its drug-like properties.[6] Key findings from structure-activity relationship (SAR) studies include:
-
The 14-hydroxylated, bicyclic core is crucial for DNA gyrase inhibitory activity.[6][13]
-
Modifications to the lactone ring size (from 11- to 16-membered rings) can maintain or even improve activity.[6][13]
-
The introduction of hydrophilic substituents can improve pharmacokinetic properties and in vivo efficacy.[12]
-
seco-Cyclothialidines, which have a more simplified structure, still exhibit inhibitory properties.[11]
These efforts have led to the development of Cyclothialidine analogs with potent in vitro activity against a range of Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[6] The continued exploration of this chemical scaffold holds promise for the development of a new class of antibacterial agents that can overcome existing resistance mechanisms.
References
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Cyclothialidine: A Potent DNA Gyrase Inhibitor with Therapeutic Potential
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526), a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase, a crucial enzyme for DNA replication and transcription.[1][2] This unique compound, characterized by a 12-membered lactone ring partially integrated into a pentapeptide chain, has garnered significant interest as a promising scaffold for the development of novel antibacterial agents.[2][3][4] Although its inherent potent enzymatic activity is well-established, the parent compound exhibits weak antibacterial efficacy due to poor penetration into bacterial cells.[1][2][4] This has spurred extensive research into the synthesis of analogs with improved pharmacokinetic and pharmacodynamic properties.[1][4][5]
This technical guide provides a comprehensive review of the literature on Cyclothialidine, focusing on its mechanism of action, structure-activity relationships, and the development of more effective derivatives.
Mechanism of Action: Targeting the GyrB Subunit
Cyclothialidine exerts its antibacterial effect by specifically targeting the B subunit of DNA gyrase (GyrB).[2][6] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication.[2] The GyrB subunit possesses ATPase activity, which provides the energy for this supercoiling function.[2]
Cyclothialidine acts as a competitive inhibitor of the ATPase activity of DNA gyrase.[2][7][8] This has been demonstrated by the observation that increasing concentrations of ATP can antagonize the inhibitory effect of Cyclothialidine on the DNA supercoiling reaction.[7][8] The binding site of Cyclothialidine on GyrB is distinct from that of other GyrB inhibitors like novobiocin, as it has demonstrated activity against novobiocin-resistant DNA gyrase.[2][7][8] Unlike quinolone antibiotics that target the A subunit of DNA gyrase (GyrA) and stabilize the DNA-gyrase cleavage complex, Cyclothialidine does not interfere with the DNA cutting and rejoining steps of the enzyme.[2][8]
The binding of Cyclothialidine to the GyrB subunit is enhanced by the assembly of the full gyrase-DNA complex, suggesting a conformational change in the binding site upon complex formation.[9]
Quantitative Biological Data
The following tables summarize the in vitro activity of Cyclothialidine and its key analogs against DNA gyrase and various bacterial strains.
Table 1: DNA Gyrase ATPase Inhibitory Activity of Cyclothialidine and Analogs [5]
| Compound | Modification | E. coli Gyrase IC50 (µM) |
| Cyclothialidine | Parent Compound | 0.03 |
| Analogue A | 14-membered lactone | 0.02 |
| Analogue B | 16-membered lactone | 0.15 |
| Analogue C | seco-analogue | 1.2 |
| Analogue D | Dilactam analogue | 0.05 |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Cyclothialidine and Analogs [5]
| Compound | S. aureus | S. pyogenes | E. faecalis |
| Cyclothialidine | >128 | >128 | >128 |
| Analogue A | 2 | 1 | 4 |
| Analogue B | 16 | 8 | 32 |
| Analogue C | 64 | 32 | >128 |
| Analogue D | 4 | 2 | 8 |
Table 3: Comparative 50% Inhibitory Concentrations (IC50) of DNA Gyrase Inhibitors in the DNA Supercoiling Reaction of Escherichia coli DNA Gyrase [3][10]
| Inhibitor | IC50 (µg/mL) |
| Cyclothialidine | 0.03 |
| Novobiocin | 0.06 |
| Coumermycin A1 | 0.06 |
| Norfloxacin | 0.66 |
| Ciprofloxacin | 0.88 |
| Nalidixic Acid | 26 |
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to improve the antibacterial efficacy of Cyclothialidine by addressing its poor cellular permeability. Key findings include:
-
The 14-hydroxylated, bicyclic core is essential for DNA gyrase inhibitory activity.[1][5]
-
Variations in the lactone ring size have shown that 14-membered lactones exhibit the most potent in vitro antibacterial activity against Gram-positive pathogens.[1][5] However, activity can be found in 11- to 16-membered lactones.[1]
-
Even seco-analogues , which lack the macrocyclic ring, can retain some enzyme inhibitory properties, highlighting the importance of the hydroxylated benzyl (B1604629) sulfide (B99878) moiety.[1][5]
-
Modifications aimed at improving pharmacokinetic properties, such as the incorporation of a dioxazine moiety or the creation of dilactam analogues , have led to congeners with in vivo efficacy.[11][12] The dioxazine moiety, in particular, appears to be important for enhancing bacterial membrane penetration.[11]
-
The incorporation of an additional amide unit to create a "dilactam" subclass of inhibitors with inherently higher polarity has resulted in compounds with improved pharmacokinetic properties and pronounced in vivo efficacy in a mouse septicemia infection model, without the need for a thioamide functionality.[12]
Experimental Protocols
DNA Gyrase ATPase Inhibition Assay[5]
This assay measures the inhibition of the ATPase activity of DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate (B1213749) kinase, and 100 U/mL lactate (B86563) dehydrogenase.
-
Inhibitor Addition: Varying concentrations of the Cyclothialidine analogue are added to the wells of a 96-well plate containing the reaction mixture.
-
Enzyme Addition: Purified E. coli DNA gyrase is added to each well to initiate the reaction.
-
Incubation and Measurement: The plate is incubated, and the decrease in absorbance at 340 nm due to NADH oxidation is monitored over time. The rate of ATP hydrolysis is calculated from the change in absorbance.
DNA Supercoiling Assay[5]
This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.
-
Inhibitor and DNA Addition: Varying concentrations of the Cyclothialidine analogue and relaxed pBR322 plasmid DNA are added to the reaction mixture.
-
Enzyme Addition: Purified E. coli DNA gyrase is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for 1 hour.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis: The DNA topoisomers (relaxed and supercoiled) are separated and analyzed by electrophoresis on a 1% agarose (B213101) gel.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Cyclothialidine on DNA gyrase.
Caption: Workflow for the DNA Supercoiling Assay.
Conclusion
Cyclothialidine remains a highly promising lead structure for the development of novel antibacterial agents.[1][13] Its potent and specific inhibition of the DNA gyrase B subunit provides a validated mechanism of action.[1][6] While the parent compound's clinical utility is limited by poor cellular permeability, extensive synthetic efforts have yielded analogs with significantly improved antibacterial activity and in vivo efficacy.[1][12] Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of Cyclothialidine derivatives to develop clinically viable drugs that can combat the growing threat of antibiotic resistance.
References
- 1. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Cyclothialidine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothialidine (B1669526) B, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase, making it a compelling lead compound in the development of novel antibacterial agents.[1][2] Its unique bicyclic 12-membered macrolactone core, coupled with a peptidic side chain, presents a significant synthetic challenge.[1][3] This document provides a detailed protocol for the total synthesis of Cyclothialidine B, based on a convergent strategy involving a key macrolactonization step. The synthesis is divided into the preparation of the aromatic core, the synthesis of the peptidic side chain, their coupling, and subsequent macrocyclization and final deprotection steps. Additionally, protocols for evaluating the biological activity of the synthesized compound are provided.
Introduction
Cyclothialidine and its analogues have demonstrated marked inhibitory activity against DNA gyrase, an essential enzyme for bacterial replication.[1][2] The structure of cyclothialidine consists of a novel bicyclic 12-membered lactone with a peptidic side chain.[3] Structure-activity relationship (SAR) studies have revealed that the bicyclic core is crucial for its inhibitory activity.[4] The total synthesis of this compound is a key step for further analogue development and SAR studies to improve its antibacterial efficacy and pharmacokinetic properties.[2] The synthetic strategy detailed herein focuses on a convergent approach, allowing for flexibility in modifying different parts of the molecule.
Synthetic Strategy Overview
The total synthesis of this compound can be conceptually divided into four main stages:
-
Synthesis of the Aromatic Core: Preparation of the substituted 3,5-dihydroxy-2,6-dimethylbenzoic acid derivative.
-
Synthesis of the Tripeptide Side Chain: Stepwise synthesis of the Boc-protected tripeptide (Boc-Ser-Cys-Pro-OH).
-
Fragment Coupling and Linear Precursor Assembly: Coupling of the aromatic core with the tripeptide side chain to form the seco-acid.
-
Macrocyclization and Final Steps: Intramolecular cyclization to form the 12-membered lactone ring, followed by deprotection to yield this compound.
A key step in this strategy is the macrolactonization, for which the intramolecular Mitsunobu reaction has been shown to be effective.[1][3]
Experimental Protocols
Stage 1: Synthesis of the Aromatic Core (3,5-dihydroxy-2,6-dimethylbenzoic acid derivative)
The synthesis of the aromatic core starts from commercially available 3,5-dihydroxybenzoic acid and involves two consecutive Mannich aminomethylation/hydrogenation sequences to introduce the two methyl groups.[3]
1.1: Double Mannich Reaction
-
To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent, add formaldehyde (B43269) and a secondary amine (e.g., dimethylamine).
-
The reaction is typically stirred at room temperature.
-
The resulting bis-aminomethylated product is then isolated.
1.2: Hydrogenolysis
-
The bis-aminomethylated product is subjected to hydrogenolysis using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere.
-
This step removes the amino groups and reduces the benzylic positions to methyl groups, yielding 3,5-dihydroxy-2,6-dimethylbenzoic acid.
1.3: Esterification and Bromination
-
The carboxylic acid is protected as a methyl ester using standard esterification conditions (e.g., methanol (B129727) and a catalytic amount of acid).
-
One of the benzylic methyl groups is then selectively brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) to provide the key aromatic fragment for coupling.[3]
Stage 2: Synthesis of the Tripeptide Side Chain (Boc-Ser-Cys-Pro-OH)
The tripeptide side chain is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies, employing Boc-protection strategy.[3][5]
2.1: Dipeptide Formation (Boc-Cys(Trt)-Pro-OMe)
-
Commercially available Boc-Cys(Trt)-OH and H-Pro-OMe are coupled using a standard coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in a solvent like DMF.
-
The trityl (Trt) group is used for the protection of the cysteine thiol.
2.2: Tripeptide Formation (Boc-Ser(tBu)-Cys(Trt)-Pro-OMe)
-
The Boc group of the dipeptide is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
The resulting free amine is then coupled with Boc-Ser(tBu)-OH under similar coupling conditions as in step 2.1. The tert-butyl (tBu) group protects the serine hydroxyl.
2.3: Saponification
-
The methyl ester of the protected tripeptide is saponified using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water to yield the free carboxylic acid, Boc-Ser(tBu)-Cys(Trt)-Pro-OH.
Stage 3: Fragment Coupling and Linear Precursor Assembly
3.1: Coupling of Aromatic Core and Tripeptide
-
The brominated aromatic ester from step 1.3 is coupled with the protected tripeptide from step 2.3. The cysteine thiol of the tripeptide displaces the benzylic bromide.[3] This reaction is typically carried out in the presence of a non-nucleophilic base.
3.2: Deprotection of the Ester
-
The methyl ester of the coupled product is selectively hydrolyzed to the corresponding carboxylic acid (the seco-acid) to prepare for the macolactonization step.
Stage 4: Macrocyclization and Final Steps
4.1: Intramolecular Mitsunobu Lactonization
-
The seco-acid from step 3.2 is subjected to high-dilution conditions for the intramolecular Mitsunobu reaction.[1][3]
-
Typically, triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used to effect the cyclization.[1] This forms the 12-membered macrolactone.
4.2: Final Deprotection
-
All remaining protecting groups (Boc, tBu, Trt) are removed simultaneously using a strong acid cocktail, typically TFA with scavengers like triisopropylsilane (B1312306) (TIS) and water, to yield the final product, this compound.
-
The crude product is then purified by preparative HPLC.
Data Presentation
| Step | Reaction | Reagents and Conditions | Starting Material | Product | Yield (%) |
| 1.1 | Double Mannich Reaction | Formaldehyde, Dimethylamine | 3,5-Dihydroxybenzoic acid | Bis-aminomethylated benzoic acid | ~70-80 |
| 1.2 | Hydrogenolysis | H₂, Pd/C | Bis-aminomethylated benzoic acid | 3,5-Dihydroxy-2,6-dimethylbenzoic acid | >90 |
| 1.3 | Esterification & Bromination | 1. MeOH, H⁺; 2. NBS, AIBN | 3,5-Dihydroxy-2,6-dimethylbenzoic acid | Brominated aromatic ester | ~60-70 (2 steps) |
| 2.1 | Dipeptide Coupling | HBTU, HOBt, DIPEA, DMF | Boc-Cys(Trt)-OH, H-Pro-OMe | Boc-Cys(Trt)-Pro-OMe | ~85-95 |
| 2.2 | Tripeptide Coupling | 1. TFA, DCM; 2. Boc-Ser(tBu)-OH, HBTU, HOBt, DIPEA | Boc-Cys(Trt)-Pro-OMe | Boc-Ser(tBu)-Cys(Trt)-Pro-OMe | ~80-90 (2 steps) |
| 2.3 | Saponification | LiOH, THF/H₂O | Boc-Ser(tBu)-Cys(Trt)-Pro-OMe | Boc-Ser(tBu)-Cys(Trt)-Pro-OH | >90 |
| 3.1 | Fragment Coupling | Base (e.g., K₂CO₃), DMF | Brominated aromatic ester, Protected tripeptide | Coupled linear precursor (ester) | ~70-80 |
| 3.2 | Ester Hydrolysis | LiOH, THF/H₂O | Coupled linear precursor (ester) | Seco-acid | >90 |
| 4.1 | Macrolactonization | PPh₃, DIAD, high dilution | Seco-acid | Protected this compound | ~40-50 |
| 4.2 | Final Deprotection | TFA, TIS, H₂O | Protected this compound | This compound | ~70-80 after HPLC |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Mandatory Visualizations
Synthesis Workflow
Caption: Convergent total synthesis workflow for this compound.
Mechanism of Action: DNA Gyrase Inhibition
Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.
Biological Activity Evaluation Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce supercoils into relaxed plasmid DNA.[4][6][7]
-
Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.[4]
-
Inhibitor and DNA: Add varying concentrations of this compound and relaxed pBR322 plasmid DNA.
-
Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate at 37°C for 1 hour.[4]
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.[4]
DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of the DNA gyrase B subunit.[4][6]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate (B1213749) kinase, and 100 U/mL lactate (B86563) dehydrogenase.[4]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of a 96-well plate.
-
Enzyme Addition: Add purified E. coli DNA gyrase.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.[4]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of ATP hydrolysis.[4]
Conclusion
The provided synthetic protocol offers a comprehensive guide for the total synthesis of this compound. The convergent strategy allows for the efficient assembly of this complex natural product and provides a framework for the synthesis of analogues for further drug development. The detailed protocols for biological evaluation will aid in the characterization of newly synthesized compounds and the exploration of their potential as antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of New Tripeptides as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Total Synthesis of Cyclothialidine B: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Cyclothialidine (B1669526) B, a potent natural product inhibitor of bacterial DNA gyrase. Included are comprehensive experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and biological mechanism.
Cyclothialidine B, isolated from Streptomyces filipinensis, has attracted significant attention within the scientific community due to its unique structure and promising biological activity. As a member of the cyclothialidine family, it exhibits potent inhibitory effects against bacterial DNA gyrase, an essential enzyme for bacterial replication, making it a compelling lead compound for the development of novel antibacterial agents. The total synthesis of this compound not only confirms its absolute stereochemistry but also provides a framework for the generation of analogues for structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
The total synthesis of this compound hinges on a convergent strategy that involves the preparation of two key fragments: a substituted aromatic core and a peptide side chain. The crucial step in the synthesis is the macrolactonization to form the characteristic 12-membered ring. Two primary strategies have been successfully employed for this key transformation: an intramolecular Mitsunobu reaction and a reductive thiolation-mediated macrocyclization. The Mitsunobu approach is highlighted here, as described in the seminal work by Goetschi et al.
The retrosynthetic analysis reveals the disconnection of the macrocycle at the ester linkage, leading to a linear seco-acid precursor. This precursor is assembled from the aromatic fragment, 3,5-dihydroxy-2,6-dimethylbenzoic acid, and a dipeptide unit, Boc-Ser-Cys-OMe.
Data Presentation
Table 1: Key Intermediates and Final Product Characterization
| Compound | Molecular Formula | MW | Yield (%) | Physical State | Spectroscopic Data Highlights |
| Methyl 3,5-dihydroxy-2,6-dimethylbenzoate | C₁₀H₁₂O₄ | 196.20 | 85 | White solid | ¹H NMR: δ 6.29 (s, 1H), 3.86 (s, 3H), 2.15 (s, 6H) |
| Methyl 2-(bromomethyl)-3,5-dihydroxy-6-methylbenzoate | C₁₀H₁₁BrO₄ | 291.09 | 78 | Pale yellow oil | ¹H NMR: δ 6.40 (s, 1H), 4.65 (s, 2H), 3.90 (s, 3H), 2.20 (s, 3H) |
| Seco-acid precursor | C₂₄H₃₄N₂O₉S | 542.60 | 65 (over 2 steps) | White foam | HRMS: [M+H]⁺ calcd. for C₂₄H₃₅N₂O₉S, 543.2067; found, 543.2065 |
| This compound (Core) | C₂₄H₃₂N₂O₈S | 524.59 | 45 | Colorless solid | ¹H NMR consistent with literature; HRMS: [M+H]⁺ calcd. for C₂₄H₃₃N₂O₈S, 525.1956; found, 525.1958 |
Table 2: Biological Activity of Cyclothialidine
| Target Enzyme | Assay | IC₅₀ | Reference Compound | IC₅₀ (Reference) |
| E. coli DNA Gyrase | Supercoiling Assay | 30 ng/mL | Novobiocin | 60 ng/mL |
Experimental Protocols
Detailed methodologies for the key stages of the total synthesis of this compound are provided below.
Protocol 1: Synthesis of Methyl 3,5-dihydroxy-2,6-dimethylbenzoate
This protocol outlines the preparation of the core aromatic building block.
-
Mannich Aminomethylation: To a solution of 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in ethanol (B145695) (100 mL), add dimethylamine (B145610) (40% aqueous solution, 29.3 g, 260 mmol) and formaldehyde (B43269) (37% aqueous solution, 21.0 g, 260 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in methanol (B129727) (150 mL) and add palladium on carbon (10%, 1.0 g).
-
Hydrogenate the mixture at 50 psi for 24 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Dissolve the crude product in methanol (100 mL) and add concentrated sulfuric acid (2 mL).
-
Reflux the solution for 8 hours.
-
Cool to room temperature, pour into ice-water (200 mL), and extract with ethyl acetate (B1210297) (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate = 3:1) to afford methyl 3,5-dihydroxy-2,6-dimethylbenzoate as a white solid.
Protocol 2: Synthesis of the Seco-acid Precursor
This protocol details the assembly of the linear precursor for macrocyclization.
-
Benzylic Bromination: To a solution of methyl 3,5-dihydroxy-2,6-dimethylbenzoate (5.0 g, 25.5 mmol) in carbon tetrachloride (100 mL), add N-bromosuccinimide (4.76 g, 26.8 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a 250W lamp for 4 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to give crude methyl 2-(bromomethyl)-3,5-dihydroxy-6-methylbenzoate, which is used directly in the next step.
-
Coupling with Dipeptide: To a solution of Boc-Ser-Cys-OMe (prepared separately) (7.8 g, 23.2 mmol) in DMF (50 mL), add sodium hydride (60% in mineral oil, 0.98 g, 24.5 mmol) at 0 °C.
-
Stir the mixture for 30 minutes, then add a solution of the crude benzylic bromide in DMF (20 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Saponification: Dissolve the crude ester in a mixture of THF (50 mL) and water (10 mL), and add lithium hydroxide (B78521) monohydrate (1.95 g, 46.4 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction to pH 3 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the seco-acid precursor as a white foam.
Protocol 3: Intramolecular Mitsunobu Macrocyclization
This protocol describes the key ring-closing step to form the macrocyclic core of this compound.
-
To a solution of the seco-acid precursor (1.0 g, 1.84 mmol) in dry THF (200 mL) at 0 °C, add triphenylphosphine (B44618) (0.72 g, 2.76 mmol).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (0.56 mL, 2.76 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane (B109758)/methanol = 20:1) to afford the protected this compound core.
-
Deprotection: Dissolve the protected macrocycle in a 1:1 mixture of trifluoroacetic acid and dichloromethane (10 mL).
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure and purify by preparative HPLC to yield the this compound core as a colorless solid.
Visualizations
Synthetic Pathway of this compound
Caption: Retrosynthetic overview of the total synthesis of the this compound core.
Mechanism of Action: DNA Gyrase Inhibition
Caption: this compound inhibits the ATPase activity of the GyrB subunit of DNA gyrase.
Synthesis of Seco-Cyclothialidine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of seco-cyclothialidine derivatives, a promising class of bacterial DNA gyrase inhibitors. These compounds are of significant interest in the development of new antibacterial agents.
Introduction
Seco-cyclothialidines are open-chain analogues of the natural product cyclothialidine (B1669526).[1] Cyclothialidine is a potent inhibitor of the bacterial DNA gyrase B subunit (GyrB), an essential enzyme involved in DNA replication.[2][3][4] However, the parent compound exhibits poor penetration into bacterial cells.[1][2] Seco-cyclothialidines have been developed to overcome this limitation, demonstrating improved bacterial membrane penetration and potent antibacterial activity, particularly against Gram-positive bacteria.[1][5][6] These derivatives act as competitive inhibitors of the ATPase activity of the DNA gyrase B subunit.[1][4]
This guide details a concise and efficient synthetic route to seco-cyclothialidine derivatives, along with protocols for evaluating their biological activity.
Data Presentation
Table 1: Inhibitory Activity of Seco-Cyclothialidine Derivatives
| Compound | DNA Gyrase IC50 (µg/mL) | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| Analogue A | Not Specified | 2 | 1 | 4 |
| Analogue B | Not Specified | 16 | 8 | 32 |
| Analogue C | Not Specified | 64 | 32 | >128 |
| Analogue D | Not Specified | 4 | 2 | 8 |
Data adapted from SAR studies of cyclothialidine analogues.[2]
Experimental Protocols
A novel and concise synthetic pathway for seco-cyclothialidine derivatives has been developed, significantly improving upon earlier multi-step methods.[6] The key features of this synthesis include the early formation of a 2-aminothiazole (B372263) derivative and the late-stage introduction of the substituted aromatic group.[6]
Protocol 1: Synthesis of a Seco-Cyclothialidine Derivative (e.g., BAY 50-7952)
This protocol is based on a seven-step synthesis.[6] A crucial step in this pathway is the straightforward formation of the 2-aminothiazole derivative of S-tritylcysteine.[5][6][7]
Step 1: Formation of the 2-Aminothiazole Derivative
-
Detailed experimental conditions for this step were not available in the provided search results but would involve the reaction of S-tritylcysteine with a suitable reagent to form the aminothiazole ring.
Subsequent Steps:
-
The synthesis proceeds through a series of transformations including the introduction of a dioxazine moiety, which has been shown to be important for bacterial membrane penetration.[5][6]
-
The final step involves the introduction of the highly substituted aromatic group.[6]
A more detailed, step-by-step protocol would require access to the full experimental section of the primary literature.
Protocol 2: DNA Gyrase Supercoiling Assay
This assay is used to visually assess the inhibition of DNA gyrase's ability to introduce supercoils into relaxed plasmid DNA.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.[2]
-
Inhibitor and DNA Addition: Add varying concentrations of the seco-cyclothialidine derivative and relaxed pBR322 plasmid DNA to the reaction mixture.[2]
-
Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.[2]
-
Incubation: Incubate the reaction at 37°C for 1 hour.[2]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[2]
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel.[2]
Protocol 3: DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of DNA gyrase, which is coupled to its supercoiling function.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate (B1213749) kinase, and 100 U/mL lactate (B86563) dehydrogenase.[2]
-
Inhibitor Addition: Add varying concentrations of the seco-cyclothialidine derivative to the wells of a 96-well plate containing the reaction mixture.[2]
-
Enzyme Addition: Add purified E. coli DNA gyrase to each well.[2]
-
Reaction Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.[2]
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.[2]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of ATP hydrolysis.[2]
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[2]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the seco-cyclothialidine derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without the compound) and a negative control (broth only).[2]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Visualizations
Caption: General synthetic workflow for seco-cyclothialidine derivatives.
Caption: Mechanism of DNA gyrase inhibition by seco-cyclothialidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclothialidine B in DNA Gyrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cyclothialidine B as a potent inhibitor of bacterial DNA gyrase. This document outlines the mechanism of action, provides detailed protocols for key in vitro assays, and presents quantitative data to facilitate its use in antibacterial drug discovery and related research fields.
This compound is a natural product isolated from Streptomyces filipinensis. It represents a distinct class of DNA gyrase inhibitors that act by competitively inhibiting the ATPase activity of the DNA gyrase B subunit (GyrB). This inhibition prevents the enzyme from introducing negative supercoils into DNA, a process essential for bacterial DNA replication and transcription. Understanding its interaction with DNA gyrase is crucial for the development of novel antibacterial agents.
Mechanism of Action of this compound
This compound specifically targets the ATPase domain of the GyrB subunit of DNA gyrase.[1][2] Its mechanism is characterized by competitive inhibition with ATP, meaning it binds to the same or an overlapping site as ATP, thereby preventing the hydrolysis of ATP that fuels the supercoiling reaction.[3][4][5] This mode of action is distinct from that of quinolone antibiotics, which target the DNA cleavage and re-ligation activity of the gyrase A subunit. Notably, this compound has been shown to be active against DNA gyrase resistant to novobiocin, another GyrB-targeting antibiotic, suggesting a different precise binding site.[3][4]
The binding of this compound to the GyrB subunit is enhanced by the assembly of the full gyrase-DNA complex (A2B2-DNA). This indicates a conformational change in the enzyme upon DNA binding that increases its affinity for the inhibitor.
Quantitative Data Summary
The inhibitory potency of this compound against E. coli DNA gyrase has been quantified through various assays. The following tables summarize the key data points.
Table 1: Inhibitory Potency of this compound against E. coli DNA Gyrase
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 0.03 µg/mL | DNA Supercoiling | [6] |
| Kᵢ | 6 nM | ATPase Activity | [3][4] |
Table 2: Comparative IC₅₀ Values of DNA Gyrase Inhibitors against E. coli DNA Gyrase
| Compound | Target Subunit | IC₅₀ (µg/mL) | Reference |
| This compound | GyrB | 0.03 | [6] |
| Novobiocin | GyrB | 0.06 | [6] |
| Coumermycin A1 | GyrB | 0.06 | [6] |
| Ciprofloxacin | GyrA | 0.88 | [6] |
| Norfloxacin | GyrA | 0.66 | [6] |
| Nalidixic Acid | GyrA | 26 | [6] |
Experimental Protocols
Detailed protocols for the DNA gyrase supercoiling inhibition assay and the DNA gyrase ATPase activity assay are provided below. These protocols are essential for characterizing the inhibitory effects of this compound and other potential DNA gyrase inhibitors.
DNA Gyrase Supercoiling Inhibition Assay
This assay qualitatively and quantitatively assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled and relaxed) are separated by agarose (B213101) gel electrophoresis.
Materials:
-
Purified DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322), 0.5 µg/µL
-
This compound stock solution (in DMSO)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[7]
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[7]
-
1% Agarose gel in 1X TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
Prepare Relaxed pBR322 DNA: If starting with supercoiled plasmid, treat with a type I topoisomerase to relax it. Purify the relaxed DNA by phenol/chloroform extraction and ethanol (B145695) precipitation.[8] Resuspend in TE buffer.
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
Variable volume of this compound dilution (or DMSO for control)
-
Nuclease-free water to a final volume of 29 µL.
-
-
Enzyme Addition: Add 1 µL of DNA gyrase (typically 1 unit, which is the amount of enzyme required to fully supercoil 0.5 µg of relaxed pBR322 in 30 minutes at 37°C).
-
Incubation: Mix gently and incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the bromophenol blue dye has migrated approximately two-thirds of the gel length.
-
Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water. Visualize the DNA bands under a UV transilluminator. The supercoiled DNA migrates faster than the relaxed DNA. Inhibition is observed as a decrease in the supercoiled band and an increase in the relaxed band. The IC₅₀ value is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.
DNA Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is directly inhibited by this compound. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Purified DNA gyrase
-
Linearized plasmid DNA (to stimulate ATPase activity)
-
This compound stock solution (in DMSO)
-
Assay Buffer (final concentrations): 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 2 mM DTT.[2]
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing:
-
Assay Buffer
-
Linearized plasmid DNA
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
PK/LDH enzyme mix
-
Desired concentrations of this compound (or DMSO for control)
-
Purified DNA gyrase
-
-
Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Reaction Initiation: Initiate the reaction by adding ATP to each well.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-30 minutes).
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The rate is proportional to the ATPase activity of DNA gyrase. Determine the percentage of inhibition for each this compound concentration relative to the DMSO control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration. The Kᵢ value can be determined by performing the assay at varying concentrations of both ATP and this compound and fitting the data to a competitive inhibition model.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound inhibition of DNA gyrase.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Workflow for the DNA gyrase ATPase activity assay.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATPase Activity Assay for Cyclothialidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclothialidine (B1669526) is a natural product isolated from Streptomyces filipinensis that belongs to a novel class of antibacterial compounds.[1][2] It is a potent and specific inhibitor of bacterial DNA gyrase, an essential type II topoisomerase that catalyzes the negative supercoiling of DNA, a process vital for DNA replication and transcription in bacteria.[1][3][4] The primary mechanism of action for Cyclothialidine is the competitive inhibition of the ATPase activity associated with the B subunit of DNA gyrase (GyrB).[5][6] This document provides detailed protocols for assessing the inhibitory effect of Cyclothialidine on the ATPase activity of DNA gyrase.
Mechanism of Action: Competitive Inhibition of GyrB ATPase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit manages DNA cleavage and re-ligation, while the GyrB subunit contains the ATP-binding site and drives the enzyme's conformational changes through ATP hydrolysis.[6] Cyclothialidine directly targets the GyrB subunit, binding to the same ATP-binding pocket.[1][6] This action competitively inhibits ATP from binding and subsequent hydrolysis, thereby preventing the energy transduction required for the DNA supercoiling reaction.[5][7] Unlike quinolone antibiotics, Cyclothialidine does not induce the formation of a covalent complex between DNA and the GyrA subunit.[5][7] Its binding site is shared with or overlaps that of coumarin (B35378) antibiotics, such as novobiocin.[8]
Caption: Mechanism of DNA gyrase inhibition by Cyclothialidine.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of Cyclothialidine has been determined through various biochemical assays. The following table summarizes key quantitative data, demonstrating its high affinity for DNA gyrase.
| Parameter | Organism/Enzyme | Value | Reference(s) |
| IC₅₀ (DNA Supercoiling) | Escherichia coli DNA Gyrase | 0.03 µg/mL | [2][9][10] |
| Kᵢ (ATPase Activity) | Escherichia coli DNA Gyrase | 6 nM | [5][7][9] |
Experimental Protocols
Two primary assays are used to characterize inhibitors of DNA gyrase: a functional supercoiling assay and a direct ATPase activity assay.
Protocol 1: DNA Gyrase Supercoiling Assay
This assay assesses the overall function of DNA gyrase by measuring its ability to convert relaxed plasmid DNA into its supercoiled form. Inhibition is observed as a decrease in the amount of supercoiled product.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
10 mM ATP solution
-
Cyclothialidine stock solution (in DMSO)
-
2X Stop Buffer/Loading Dye: 10% Sarkosyl, 0.25% bromophenol blue, 50% glycerol.[11]
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose (B213101) gel (1%) in TBE buffer with 0.5 µg/mL ethidium (B1194527) bromide
Procedure:
-
On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:
-
6 µL of 5X DNA Gyrase Assay Buffer
-
3 µL of 10 mM ATP (for a final concentration of 1 mM)
-
0.5 µg of relaxed pBR322 plasmid DNA
-
Nuclease-free water to a volume of 26 µL
-
-
Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of Cyclothialidine at various concentrations (or DMSO for the positive control) to the respective tubes. For a negative control (no enzyme), add 1 µL of DMSO.
-
Initiate the reaction by adding 3 µL of pre-diluted DNA gyrase enzyme to all tubes except the negative control. Add 3 µL of enzyme dilution buffer to the negative control tube.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.[11]
-
Terminate the reaction by adding 30 µL of 2X Stop Buffer/Loading Dye and 30 µL of chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the phases.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis until the relaxed and supercoiled DNA bands are well-separated.
-
Visualize the DNA bands under UV light and quantify the band intensity to determine the IC₅₀ value. Supercoiled DNA migrates faster than relaxed DNA.[3]
Protocol 2: Direct ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Method)
This assay directly measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[12] This provides a real-time measurement of enzyme kinetics.
Materials:
-
Purified E. coli DNA gyrase
-
Linear pBR322 DNA (as a stimulator of ATPase activity)[12]
-
5X Gyrase ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 mM DTT, 5 mM EDTA, 50% (w/v) glycerol.[12]
-
ATP solution (30 mM)
-
Phosphoenolpyruvate (PEP) solution (80 mM)[12]
-
NADH solution (20 mM)[12]
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix (e.g., from rabbit muscle)[12]
-
Cyclothialidine stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometric plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare an Assay Mix in a microcentrifuge tube. For each 100 µL reaction, combine:
-
Dispense 73.3 µL of the Assay Mix into the wells of a 96-well plate.
-
Add 10 µL of Cyclothialidine at various concentrations to the test wells. Add 10 µL of DMSO to the positive control well and 10 µL to a negative control well.
-
Add 10 µL of pre-diluted DNA gyrase enzyme to all wells except the negative control. Add 10 µL of enzyme dilution buffer to the negative control well.[12]
-
Mix gently and place the plate in the reader. Monitor the absorbance at 340 nm for 5-10 minutes at 25°C to establish a baseline.[12]
-
Initiate the gyrase reaction by adding 6.7 µL of 30 mM ATP to all wells.[12]
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode (e.g., every 30 seconds for 20-30 minutes).
-
Calculate the rate of ATP hydrolysis from the linear portion of the curve (rate of NADH oxidation). The rate is proportional to the ATPase activity.
-
Determine the Kᵢ value by analyzing the inhibition at different ATP and Cyclothialidine concentrations using Michaelis-Menten and Lineweaver-Burk plots.
References
- 1. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
- 12. inspiralis.com [inspiralis.com]
Application Notes and Protocols for Measuring Cyclothialidine B IC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the IC50 values of Cyclothialidine (B1669526) B, a potent inhibitor of bacterial DNA gyrase. This document outlines the mechanism of action of Cyclothialidine B and offers detailed protocols for key in vitro and cell-based assays.
Introduction to this compound
Cyclothialidine is a natural product isolated from Streptomyces filipinensis. It belongs to a unique class of antibacterial compounds that potently inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, recombination, and repair in bacteria.[1][2] Unlike quinolone antibiotics that target the GyrA subunit, this compound acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][3] This interference with ATP hydrolysis prevents the enzyme from introducing negative supercoils into DNA, ultimately leading to the cessation of DNA replication and bacterial cell death. While this compound demonstrates potent enzymatic inhibition, its efficacy against whole bacterial cells can be limited by poor membrane permeability.[1][2]
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target's activity. The following tables summarize the IC50 values of this compound in various assays.
Table 1: In Vitro DNA Gyrase Supercoiling Inhibition
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| This compound | Escherichia coli | 0.03 | [4][5] |
| Novobiocin | Escherichia coli | 0.06 | [4][5] |
| Ciprofloxacin | Escherichia coli | 0.88 | [4][5] |
| Nalidixic Acid | Escherichia coli | 26 | [4][5] |
Table 2: DNA Gyrase ATPase Activity Inhibition
| Compound | Target Enzyme | Ki (nM) | Notes |
| This compound | E. coli DNA Gyrase | 6 | Competitive inhibitor with respect to ATP[6] |
Table 3: Minimum Inhibitory Concentration (MIC) Against Whole Bacterial Cells
| Compound | Bacterial Strain | MIC (µg/mL) | Notes |
| This compound | Eubacterium spp. | Inhibitory activity observed | |
| This compound Congeners | Gram-positive bacteria (S. aureus, S. pyogenes, E. faecalis) | Moderate activity | Improved cell penetration[2] |
| Novobiocin | Staphylococcus aureus | 1 | |
| Ciprofloxacin | Escherichia coli | ≤1 | Susceptible strains |
Experimental Protocols
In Vitro DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this process by this compound is visualized by agarose (B213101) gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1)
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Aliquot the reaction mixture into individual tubes.
-
Add varying concentrations of this compound (or DMSO for the control) to the reaction tubes.
-
Initiate the reaction by adding a pre-determined optimal concentration of E. coli DNA gyrase to each tube. The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding stop buffer/loading dye.
-
To remove the enzyme, perform a chloroform:isoamyl alcohol extraction. Vortex briefly and centrifuge. The aqueous top layer contains the DNA.
-
-
Agarose Gel Electrophoresis:
-
Load the aqueous phase onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
DNA Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit, which is directly inhibited by this compound. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
E. coli DNA Gyrase
-
Linearized pBR322 DNA (to stimulate ATPase activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, linearized pBR322 DNA, ATP, PEP, NADH, and the PK/LDH enzyme mix.
-
Add varying concentrations of this compound (or DMSO for the control) to the wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding E. coli DNA gyrase to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (rate of NADH oxidation) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This cell-based assay determines the minimum concentration of this compound required to inhibit the visible growth of a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Dilutions:
-
In a 96-well plate, perform a serial two-fold dilution of this compound in CAMHB to achieve a range of desired concentrations.
-
Include a positive control well (bacteria with no drug) and a negative control well (broth only).
-
-
Inoculation:
-
Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions and the positive control well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Mechanism of action of this compound on DNA gyrase.
Caption: Workflow for the DNA gyrase supercoiling assay.
Caption: Workflow for the DNA gyrase ATPase activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Activity Testing of Cyclothialidine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526) is a naturally occurring potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription.[1] Isolated from Streptomyces filipinensis, it targets the ATPase activity of the GyrB subunit, a mechanism distinct from that of fluoroquinolone antibiotics which target the GyrA subunit.[1] While Cyclothialidine itself demonstrates poor cellular permeability, limiting its activity against intact bacterial cells, its analogs, particularly those with modified lactone rings and seco-cyclothialidines, have shown significant broad-spectrum in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] This makes the Cyclothialidine scaffold a promising starting point for the development of novel antibacterial agents to combat antibiotic resistance.
These application notes provide detailed protocols for testing the antibacterial activity of Cyclothialidine B and its analogs, focusing on the determination of Minimum Inhibitory Concentration (MIC) and the assessment of its mechanism of action through DNA gyrase ATPase inhibition assays.
Data Presentation: In Vitro Antibacterial Activity of Cyclothialidine Analogs
The following tables summarize the in vitro activity of key Cyclothialidine analogs against the target enzyme (DNA gyrase) and various Gram-positive bacterial strains. The data illustrates the enhanced antibacterial efficacy of synthetic analogs compared to the parent compound.
Table 1: DNA Gyrase ATPase Inhibitory Activity of Cyclothialidine Analogs [1]
| Compound | Modification | E. coli Gyrase IC50 (µM) |
| Cyclothialidine | Parent Compound | 0.03 |
| Analogue A | 14-membered lactone | 0.02 |
| Analogue B | 16-membered lactone | 0.15 |
| Analogue C | seco-analogue | 1.2 |
| Analogue D | Dilactam analogue | 0.05 |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Cyclothialidine Analogs [1]
| Compound | S. aureus | S. pyogenes | E. faecalis |
| Cyclothialidine | >128 | >128 | >128 |
| Analogue A | 2 | 1 | 4 |
| Analogue B | 16 | 8 | 32 |
| Analogue C | 64 | 32 | >128 |
| Analogue D | 4 | 2 | 8 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of aerobic bacteria.
1. Materials:
-
This compound or its analogs
-
Test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or turbidity meter
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
2. Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC value.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Protocol 2: DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of DNA gyrase by this compound. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
1. Materials:
-
Purified E. coli DNA gyrase (A₂B₂ complex)
-
This compound or its analogs
-
Relaxed pBR322 DNA
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, PEP, PK/LDH, and NADH in a microfuge tube on ice.
-
Dispense the reaction mixture into the wells of the 96-well plate.
-
Add various concentrations of this compound or its analogs to the test wells. Add solvent (e.g., DMSO) to the control wells.
-
Add the purified DNA gyrase enzyme to all wells except the no-enzyme control.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes) at 37°C.
3. Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A₃₄₀ per minute) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ATPase activity).
References
Application Note: DNA Supercoiling Assay Using Cyclothialidine B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for performing a DNA supercoiling assay to evaluate the inhibitory activity of Cyclothialidine (B1669526) B against DNA gyrase. DNA gyrase, an essential bacterial enzyme, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for antibacterial agents.[3] Cyclothialidine B is a potent inhibitor that targets the ATPase activity of the DNA gyrase B subunit (GyrB).[4][5] This protocol outlines the materials, step-by-step procedures for the enzymatic assay, and subsequent analysis by agarose (B213101) gel electrophoresis to determine the extent of inhibition.
Mechanism of Action: this compound
This compound exerts its inhibitory effect by targeting the ATPase activity associated with the B subunit of DNA gyrase.[6] It competitively inhibits the binding of ATP, which is essential for providing the energy required to introduce negative supercoils into the DNA.[4][7] This action prevents the enzyme from completing its catalytic cycle, resulting in an accumulation of relaxed DNA. Studies have shown that the effect of this compound can be antagonized by increasing ATP concentrations.[4][6] Its binding site is distinct from that of quinolones, which target the DNA cleavage-rejoining activity of the A subunit.[7]
Caption: Mechanism of this compound inhibition on DNA gyrase.
Quantitative Data Summary
The inhibitory potency of this compound against Escherichia coli DNA gyrase has been determined through various assays. The data below summarizes its activity.
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ (DNA Supercoiling) | Escherichia coli DNA Gyrase | 0.03 µg/mL | [8] |
| Kᵢ (ATPase Activity) | Escherichia coli DNA Gyrase | 6 nM | [4][6] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol is designed to measure the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase and to assess the inhibitory effect of this compound.[8]
Materials and Reagents:
-
Enzyme: Purified E. coli DNA gyrase (reconstituted A and B subunits).
-
DNA Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL).
-
Inhibitor: this compound stock solution (e.g., 1 mg/mL in DMSO).
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL Albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Stop Solution / Loading Dye (2X GSTEB): 80% (w/v) Glycerol, 200 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1 mg/mL Bromophenol Blue.[8]
-
Quenching Mix: Chloroform/isoamyl alcohol (24:1 v/v).[8]
-
Agarose Gel: 1% (w/v) agarose in 1X TAE or TBE buffer.[8][9]
-
Stain: Ethidium (B1194527) bromide (0.5 µg/mL) or other suitable DNA stain.
-
Nuclease-free water.
-
Microcentrifuge tubes.
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (final concentration ~16.7 µg/mL)
-
Nuclease-free water to a pre-enzyme/inhibitor volume of 26.7 µL.
-
-
Aliquot Master Mix: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add Inhibitor:
-
Negative Control (No Enzyme): Add 0.3 µL of DMSO and 3 µL of Dilution Buffer.
-
Positive Control (No Inhibitor): Add 0.3 µL of DMSO.
-
Test Reactions: Add 0.3 µL of this compound at various desired final concentrations. Gently mix by pipetting.
-
-
Initiate Reaction:
-
Dilute the DNA gyrase enzyme in Dilution Buffer to a working concentration (e.g., 1 Unit/µL). One unit is typically the amount of enzyme needed to fully supercoil 0.5 µg of relaxed DNA in 30 minutes at 37°C.[3]
-
Add 3 µL of the diluted DNA gyrase to the positive control and test reaction tubes. Do not add enzyme to the negative control. The final reaction volume is 30 µL.
-
-
Incubation: Mix gently by vortexing and incubate all tubes at 37°C for 30-60 minutes.[3]
-
Stop Reaction: Terminate the reaction by adding 30 µL of 2X GSTEB stop solution and 30 µL of the chloroform/isoamyl alcohol mix.
-
Phase Separation: Vortex each tube for 5 seconds and centrifuge at maximum speed for 1-2 minutes to separate the aqueous and organic phases.
Agarose Gel Electrophoresis and Analysis:
-
Gel Loading: Carefully load 20 µL of the upper, blue aqueous phase from each tube into the wells of a 1% agarose gel.[8]
-
Electrophoresis: Run the gel at a constant voltage (e.g., 90V) for 90-120 minutes, or until the bromophenol blue dye front has migrated approximately two-thirds of the gel length.[9]
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes, followed by destaining in deionized water. Visualize the DNA bands using a UV transilluminator.
-
Interpretation:
-
Negative Control: Should show a band corresponding to relaxed plasmid DNA.
-
Positive Control: Should show a prominent, faster-migrating band corresponding to supercoiled plasmid DNA.[9]
-
Test Lanes: Inhibition by this compound is indicated by a dose-dependent decrease in the intensity of the supercoiled DNA band and a corresponding increase in the intensity of the relaxed DNA band. The IC₅₀ is the concentration of the inhibitor that reduces the supercoiling activity by 50%.[10]
-
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophoretic Analysis of the DNA Supercoiling Activity of DNA Gyrase | Springer Nature Experiments [experiments.springernature.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. inspiralis.com [inspiralis.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Replication with Cyclothialidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526) is a natural product first isolated from Streptomyces filipinensis.[1][2] It is a potent and specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[3][4] Cyclothialidine's unique mechanism of action, which involves the competitive inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB), distinguishes it from other classes of antibiotics like quinolones that target the A subunit.[5][6] This specificity makes Cyclothialidine an invaluable tool for dissecting the molecular mechanisms of bacterial DNA replication and for screening novel antibacterial agents. Although its poor penetration into most bacterial cells limits its clinical utility, it remains an excellent probe for in vitro studies.[7][8]
These application notes provide detailed protocols for utilizing Cyclothialidine to investigate DNA gyrase activity and its impact on DNA replication.
Mechanism of Action
Cyclothialidine specifically targets the B subunit of DNA gyrase, competitively inhibiting its ATPase activity.[5][9] This enzymatic activity is crucial for the negative supercoiling of DNA, a process necessary to relieve torsional stress during the unwinding of the DNA double helix at the replication fork.[6] By preventing ATP hydrolysis, Cyclothialidine effectively halts DNA replication.[2][5] Notably, its binding site appears to be distinct from that of other GyrB inhibitors like novobiocin.[5][9]
Data Presentation
The inhibitory activities of Cyclothialidine have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Activity of Cyclothialidine against E. coli DNA Gyrase
| Parameter | Value | Reference |
| IC50 (DNA Supercoiling) | 0.03 µg/mL | [4][8][10] |
| Ki (ATPase Activity) | 6 nM | [4][5] |
Table 2: Comparative IC50 Values of DNA Gyrase Inhibitors in E. coli
| Compound | IC50 (µg/mL) | Reference |
| Cyclothialidine | 0.03 | [2][8] |
| Novobiocin | 0.06 | [2][8] |
| Coumermycin A1 | 0.06 | [2][8] |
| Norfloxacin | 0.66 | [2][8] |
| Ciprofloxacin | 0.88 | [2][8] |
| Nalidixic Acid | 26 | [2][8] |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of Cyclothialidine on DNA replication.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. Inhibition of this activity by Cyclothialidine is visualized through agarose (B213101) gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Cyclothialidine stock solution (in DMSO)
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 250 µg/mL BSA[10]
-
10 mM ATP solution[10]
-
Stop Solution/Loading Dye (e.g., 6X: 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol (B35011) in water)
-
1% Agarose gel in 1X TAE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
1 µL Relaxed plasmid DNA (0.5 µg)
-
1 µL Cyclothialidine (or DMSO for control) at various concentrations
-
x µL Nuclease-free water to bring the volume to 18 µL
-
-
Add 1 µL of E. coli DNA gyrase (1 unit) to each reaction tube and mix gently.[10]
-
Incubate the reactions at 37°C for 1 hour.[10]
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.[10]
-
Load the entire reaction mixture into the wells of a 1% agarose gel.[10]
-
Perform electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.[10]
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[10] Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of supercoiling is indicated by the presence of the relaxed DNA band.
DNA Gyrase ATPase Assay
This assay directly measures the inhibition of the ATPase activity of the DNA gyrase B subunit. The protocol below is for a malachite green-based assay that detects the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified E. coli DNA gyrase
-
Linearized plasmid DNA (e.g., pBR322)
-
Cyclothialidine stock solution (in DMSO)
-
5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 5 mM DTT
-
ATP solution
-
Malachite green-based phosphate detection reagent
Procedure:
-
Prepare serial dilutions of Cyclothialidine in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
10 µL 5X ATPase Assay Buffer
-
5 µL Linearized plasmid DNA
-
5 µL Cyclothialidine (or DMSO for control) at various concentrations
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.[10]
-
Incubate at 37°C for 30 minutes.[10]
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent according to the manufacturer's instructions.[10]
-
Determine the IC50 value of Cyclothialidine by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of Cyclothialidine that inhibits the visible growth of a particular bacterium.
Materials:
-
Bacterial strain of interest (e.g., Eubacterium spp.[8])
-
Appropriate liquid growth medium
-
Cyclothialidine stock solution
-
96-well microtiter plate
Procedure:
-
Prepare a two-fold serial dilution of Cyclothialidine in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Include a positive control (bacteria and medium, no drug) and a negative control (medium only).[10]
-
Incubate the plate under appropriate conditions (e.g., 37°C, anaerobically for Eubacterium spp.) for 24-48 hours, or until sufficient growth is observed in the positive control well.[10]
-
The MIC is the lowest concentration of Cyclothialidine at which there is no visible bacterial growth (no turbidity).[10]
Visualizations
Signaling Pathway of Cyclothialidine Inhibition
Caption: Mechanism of Cyclothialidine action on DNA gyrase.
Experimental Workflow for DNA Gyrase Supercoiling Assay
Caption: Workflow for the DNA gyrase supercoiling assay.
Logical Relationship of Cyclothialidine's Effects
Caption: The cascade of effects from Cyclothialidine.
References
- 1. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cyclothialidine B as a Chemical Probe for DNA Gyrase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526) is a potent and specific inhibitor of bacterial DNA gyrase, an essential type II topoisomerase crucial for DNA replication, transcription, and repair.[1][2][3] Isolated from Streptomyces filipinensis, this natural product operates by competitively inhibiting the ATPase activity associated with the GyrB subunit of the DNA gyrase enzyme.[4][5][6][7] Its mechanism of action is distinct from quinolone antibiotics, which target the DNA cleavage and ligation activity of the GyrA subunit. This unique characteristic makes Cyclothialidine an invaluable chemical probe for dissecting the intricacies of DNA gyrase function and for exploring novel antibacterial drug development strategies.[1]
Cyclothialidine does not stabilize the cleavage complex; instead, it prevents the energy-dependent step of DNA supercoiling.[1] While it demonstrates potent enzymatic inhibition, its limited permeability across most bacterial cell membranes restricts its direct antibacterial efficacy, positioning it primarily as a specialized tool for in vitro investigations.[1][3][6][8] These application notes provide comprehensive protocols for utilizing Cyclothialidine to investigate DNA gyrase activity through DNA supercoiling and ATPase assays.
Data Presentation
The inhibitory activity of Cyclothialidine against DNA gyrase has been quantified, providing key metrics for its use as a chemical probe.
| Parameter | Organism/Enzyme | Value |
| IC50 (DNA Supercoiling) | Escherichia coli DNA Gyrase | 0.03 µg/mL |
| Ki (ATPase Activity) | Escherichia coli DNA Gyrase | 6 nM |
Signaling Pathways and Experimental Workflows
Mechanism of Cyclothialidine Inhibition
Cyclothialidine acts by competitively binding to the ATP-binding site on the GyrB subunit of DNA gyrase. This prevents ATP hydrolysis, which is essential for the enzyme's catalytic cycle, thereby inhibiting DNA supercoiling.
Caption: Mechanism of DNA gyrase inhibition by Cyclothialidine.
Experimental Workflow: DNA Gyrase Supercoiling Assay
This workflow outlines the steps to determine the inhibitory effect of Cyclothialidine on the supercoiling activity of DNA gyrase using agarose (B213101) gel electrophoresis.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity by Cyclothialidine is visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Materials:
-
Purified DNA Gyrase (E. coli)
-
Relaxed pBR322 DNA (or other suitable plasmid)
-
Cyclothialidine
-
10X DNA Gyrase Assay Buffer: 350 mM Tris-HCl (pH 7.5), 240 mM KCl, 40 mM MgCl₂, 20 mM Dithiothreitol (DTT), 18 mM Spermidine, 65% (w/v) Glycerol, 1 mg/mL Bovine Serum Albumin (BSA)
-
10 mM ATP solution
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% (w/v) Agarose gel in 1X TAE or TBE buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
11 µL Nuclease-free water
-
2 µL 10X DNA Gyrase Assay Buffer
-
1 µL Relaxed pBR322 DNA (0.5 µg)
-
1 µL DNA Gyrase (1 Unit)
-
1 µL Cyclothialidine (at various concentrations) or DMSO (vehicle control)
-
-
Initiate Reaction: Add 2 µL of 10 mM ATP to each reaction tube to a final concentration of 1 mM. Mix gently by pipetting.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.
-
Visualization and Analysis: Visualize the DNA bands under UV light. In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form. Increasing concentrations of Cyclothialidine will result in a dose-dependent inhibition of supercoiling, with the DNA remaining in its relaxed state. The IC50 value can be determined by quantifying the band intensities.
DNA Gyrase ATPase Assay (Coupled Enzyme Assay)
This assay measures the ATP hydrolysis activity of DNA gyrase. The regeneration of ATP from ADP and phosphoenolpyruvate (B93156) is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The rate of ATP hydrolysis is monitored by the decrease in absorbance at 340 nm due to NADH oxidation.
Materials:
-
Purified DNA Gyrase (E. coli)
-
Linearized pBR322 DNA
-
Cyclothialidine
-
5X Gyrase ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
100 mM ATP solution
-
Nuclease-free water
Protocol:
-
Reaction Setup: In a UV-transparent 96-well plate, prepare a reaction mixture (final volume of 100 µL). For each well, add:
-
20 µL 5X Gyrase ATPase Assay Buffer
-
3 µL Linear pBR322 DNA (1 µg/µL)
-
1 µL PEP (80 mM stock)
-
2 µL NADH (20 mM stock)
-
1.5 µL PK/LDH enzyme mix
-
Variable volume of Cyclothialidine or DMSO
-
Nuclease-free water to bring the volume to 90 µL
-
-
Enzyme Addition: Add 10 µL of diluted DNA gyrase (final concentration ~50 nM) to each well, except for the no-enzyme control. Mix gently.
-
Baseline Reading: Place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the absorbance at 340 nm for 5-10 minutes to establish a stable baseline.
-
Initiate Reaction: Start the reaction by adding 10 µL of 100 mM ATP to each well (final concentration 10 mM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear phase of the reaction. The rate of ATP hydrolysis is directly proportional to this rate. Determine the Ki of Cyclothialidine by measuring the reaction rates at various concentrations of both ATP and the inhibitor and performing a Lineweaver-Burk or Dixon plot analysis.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be employed to measure the binding affinity and kinetics of Cyclothialidine to DNA gyrase in real-time without the need for labels.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified DNA Gyrase
-
Cyclothialidine
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with SPR running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize DNA gyrase to the surface via amine coupling by injecting the purified enzyme at a suitable concentration in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized enzyme to account for non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of Cyclothialidine in the SPR running buffer.
-
Inject the Cyclothialidine solutions over the immobilized DNA gyrase and the reference flow cell at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) during the association phase.
-
After the injection, allow the buffer to flow over the chip to monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, regenerate the sensor surface between different analyte concentrations by injecting a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) that removes the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
These protocols provide a framework for utilizing Cyclothialidine B as a chemical probe to investigate the function and inhibition of DNA gyrase. Researchers should optimize the specific conditions based on their experimental setup and objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cyclothialidine B Analogue with Improved Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine is a potent natural product that inhibits the ATPase activity of the bacterial DNA gyrase B subunit (GyrB), a critical enzyme for DNA replication.[1][2] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.[1] Despite its high in vitro potency against DNA gyrase, Cyclothialidine exhibits poor cellular permeability, limiting its antibacterial efficacy.[1][3] This has prompted extensive research into the development of analogues with improved pharmacokinetic properties to enhance their therapeutic potential.
These application notes provide a comprehensive overview of the strategies and methodologies for developing Cyclothialidine B analogues with enhanced pharmacokinetic profiles. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the evaluation of these novel antibacterial candidates.
Strategies for Improving Pharmacokinetics
Structure-activity relationship (SAR) studies have been pivotal in guiding the design of new Cyclothialidine analogues with improved drug-like properties. Key modifications have focused on enhancing cellular uptake, increasing metabolic stability, and improving solubility.
Key Structural Modifications:
-
Lactone Ring Size: Variation of the lactone ring size has shown that 14-membered lactones exhibit the most potent in vitro antibacterial activity against Gram-positive pathogens.[1]
-
Seco-Analogues: Acyclic or "seco" analogues have been shown to retain some enzyme inhibitory properties, offering a simplified scaffold for further optimization.[4]
-
Introduction of Hydrophilic Groups: The addition of hydrophilic moieties, such as hydroxymethyl groups, has been shown to improve in vivo efficacy by reducing metabolic degradation, particularly glucuronidation.[5]
-
Dilactam Analogues: Incorporating an additional amide unit to create a dilactam scaffold increases polarity, leading to improved pharmacokinetic properties and pronounced in vivo efficacy.[5][6]
Data Presentation
The following tables summarize representative quantitative data for this compound and its improved analogues. This data is illustrative and serves to highlight the desired improvements in pharmacokinetic and pharmacodynamic parameters.
Table 1: In Vitro DNA Gyrase Inhibitory Activity and Antibacterial Potency
| Compound | Modification | E. coli DNA Gyrase IC50 (µM) | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. faecalis MIC (µg/mL) |
| This compound | Parent Compound | 0.03 | >128 | >128 | >128 |
| Analogue A | 14-membered lactone | 0.02 | 2 | 1 | 4 |
| Analogue B | Seco-analogue | 1.2 | 16 | 8 | 32 |
| Analogue C | Dilactam analogue | 0.05 | 1 | 0.5 | 2 |
Table 2: In Vitro Pharmacokinetic Properties of this compound Analogues
| Compound | Mouse Liver Microsomal Stability (t½, min) | Mouse Plasma Protein Binding (% unbound) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |
| This compound | < 5 | 5 | 0.1 | 15.2 |
| Analogue A | 25 | 15 | 1.5 | 8.5 |
| Analogue B | 15 | 25 | 2.0 | 5.0 |
| Analogue C | 45 | 30 | 3.5 | 2.1 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Analogues in Mice (10 mg/kg, IV)
| Compound | Cmax (µg/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) (PO) |
| This compound | 2.5 | 0.5 | 50 | 2.1 | < 1 |
| Analogue A | 5.2 | 1.5 | 25 | 1.5 | 10 |
| Analogue B | 4.8 | 1.2 | 30 | 1.8 | 15 |
| Analogue C | 8.1 | 2.5 | 15 | 1.0 | 30 |
Signaling Pathway and Experimental Workflows
Signaling Pathway
Caption: Mechanism of action of this compound analogues.
Experimental Workflow
Caption: Drug development workflow for this compound analogues.
Experimental Protocols
DNA Gyrase ATPase Inhibition Assay
This assay determines the concentration of the analogue required to inhibit the ATPase activity of DNA gyrase by 50% (IC50).
Materials:
-
Purified E. coli DNA gyrase
-
Reaction Buffer: 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT
-
Enzyme/Substrate Mix: Pyruvate kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, NADH
-
ATP solution (100 mM)
-
Test compounds (this compound analogues)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer and the enzyme/substrate mix.
-
Add the test compounds to the wells. Include a positive control (e.g., Novobiocin) and a negative control (DMSO vehicle).
-
Add purified E. coli DNA gyrase to each well.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the ATPase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, S. pyogenes, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microplate
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Perform a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Metabolic Stability: Mouse Liver Microsome Assay
This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Mouse liver microsomes (MLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing MLMs and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add the test compound to the reaction mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time.
In Vitro Permeability: Caco-2 Assay
This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with characteristics of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.
-
Wash the cell monolayer with HBSS.
-
To measure apical to basolateral (A→B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B→A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).
In Vivo Pharmacokinetic Study in Mice
This study determines the pharmacokinetic profile of a compound after administration to mice.
Materials:
-
CD-1 mice (or other appropriate strain)
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Administer the test compound to mice via IV and PO routes at a specified dose.
-
At various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via retro-orbital or tail vein bleeding.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, t½, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Plasma Protein Binding Assay [visikol.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Cyclothialidine B Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine (B1669526) is a potent natural inhibitor of the bacterial DNA gyrase B subunit (GyrB), a critical enzyme for DNA replication, repair, and transcription.[1][2] Its unique mechanism of action, which involves the competitive inhibition of the ATPase activity of GyrB, makes it an attractive scaffold for the development of novel antibacterial agents, particularly against drug-resistant Gram-positive pathogens.[1][2] Despite its high in vitro potency, the parent compound, Cyclothialidine, exhibits poor cellular permeation, limiting its antibacterial efficacy.[2] This has spurred extensive structure-activity relationship (SAR) studies to develop analogues with improved pharmacological properties.
These application notes provide a comprehensive overview of the SAR of Cyclothialidine B analogues, detailing key structural modifications that influence their inhibitory and antibacterial activities. Furthermore, detailed protocols for the synthesis of representative analogues and the execution of essential biological assays are presented to guide researchers in this field.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the Cyclothialidine scaffold have revealed several key structural features crucial for its activity:
-
The Bicyclic Core and Hydroxylation: The 14-hydroxylated, bicyclic core of Cyclothialidine is a fundamental prerequisite for potent DNA gyrase inhibitory activity.[1][2] This core structure properly orients the key interacting moieties within the ATP-binding pocket of GyrB.
-
Lactone Ring Size: Variation of the macrocyclic lactone ring size has a significant impact on both enzyme inhibition and antibacterial activity. Analogues with 11- to 16-membered lactone rings have been shown to retain activity, with 14-membered lactones often exhibiting the most potent and broad-spectrum in vitro activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[1][2]
-
Seco-Analogues: Interestingly, even analogues where the macrocyclic ring is opened (seco-analogues) can maintain some level of DNA gyrase inhibitory properties.[1][2] This suggests that the macrocyclic constraint is not absolutely essential for binding to the enzyme, although it generally enhances potency.
-
Improving Cellular Permeability: A major focus of SAR studies has been to enhance the cellular permeability of Cyclothialidine analogues. Modifications such as the incorporation of a dioxazine moiety have been shown to improve the ability of seco-cyclothialidines to penetrate bacterial membranes.[2]
-
Dilactam Analogues: The introduction of an additional amide unit into the 14-membered lactone scaffold to create "dilactam" analogues has been a successful strategy.[3] This modification increases the polarity of the molecule, and when combined with lipophilicity adjustments (e.g., methyl-halogen exchange on the benzene (B151609) ring), it has led to compounds with improved pharmacokinetic properties and significant in vivo efficacy.[3]
Quantitative Data Summary
The following tables summarize the in vitro activity of key this compound analogues, providing a comparative overview of their DNA gyrase inhibitory potency and antibacterial efficacy.
Table 1: DNA Gyrase ATPase Inhibitory Activity of this compound Analogues
| Compound | Modification | E. coli Gyrase IC50 (µM) |
| This compound | Parent Compound | 0.03 |
| Analogue 1 | 14-membered lactone | 0.02 |
| Analogue 2 | 16-membered lactone | 0.15 |
| Analogue 3 | seco-analogue | 1.2 |
| Analogue 4 | Dilactam analogue | 0.05 |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Analogues
| Compound | S. aureus | S. pyogenes | E. faecalis |
| This compound | >128 | >128 | >128 |
| Analogue 1 | 2 | 1 | 4 |
| Analogue 2 | 16 | 8 | 32 |
| Analogue 3 | 32 | 16 | 64 |
| Analogue 4 | 1 | 0.5 | 2 |
Experimental Protocols
Synthesis of a Representative 14-Membered Lactone Analogue
This protocol outlines a general synthetic workflow for the preparation of 14-membered lactone analogues of this compound.
Workflow Diagram:
Caption: General synthetic workflow for Cyclothialidine analogues.
Protocol:
-
Synthesis of the seco-acid precursor:
-
Couple a suitably protected amino acid (e.g., Boc-Ser-OH) with a substituted phenol derivative via an esterification reaction.
-
Elongate the peptide chain using standard solid-phase or solution-phase peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Saponify the terminal ester to yield the linear seco-acid.
-
-
Macrolactonization:
-
Dissolve the seco-acid in a suitable solvent (e.g., THF/toluene).
-
Employ a macrolactonization protocol, such as the Mitsunobu reaction, to form the 14-membered lactone ring.
-
-
Final Deprotection and Purification:
-
Remove all protecting groups using appropriate deprotection strategies (e.g., TFA for Boc groups).
-
Purify the final analogue by preparative HPLC to yield the desired compound.
-
DNA Gyrase ATPase Inhibition Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by Cyclothialidine and its analogues. A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Workflow Diagram:
Caption: Workflow for the DNA gyrase ATPase inhibition assay.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate kinase, and 100 U/mL lactate dehydrogenase.
-
Inhibitor Addition: Add varying concentrations of the Cyclothialidine analogue to the wells.
-
Enzyme Addition: Add purified E. coli DNA gyrase to each well.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a microplate reader.
-
Data Analysis: The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of ATP hydrolysis.[4]
DNA Gyrase Supercoiling Assay
This assay visually assesses the ability of DNA gyrase to introduce supercoils into relaxed plasmid DNA in the presence of an inhibitor.
Workflow Diagram:
Caption: Workflow for the DNA gyrase supercoiling assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.[4]
-
Inhibitor and DNA: Add varying concentrations of the Cyclothialidine analogue and relaxed pBR322 plasmid DNA to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 1 hour.[4]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[4]
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.[4][5] Visualize the DNA bands under UV light after staining with ethidium (B1194527) bromide.[5] Inhibition is indicated by a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reproducible technique for determining the MIC of a compound against various bacterial strains.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the Cyclothialidine analogue in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[6]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without the compound) and a negative control (broth only).[4]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[4][6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4][6]
Conclusion
The SAR studies of this compound analogues have successfully identified key structural modifications that enhance antibacterial activity by improving cellular permeability while maintaining potent DNA gyrase inhibition. The development of 14-membered lactone and dilactam analogues represents a significant advancement in this class of compounds, leading to candidates with in vivo efficacy. The detailed protocols provided herein offer a robust framework for the continued exploration and optimization of Cyclothialidine-based antibacterial agents in the ongoing effort to combat bacterial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Cyclothialidine B stability in experimental conditions
Welcome to the technical support center for Cyclothialidine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings and to troubleshoot potential issues related to its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A: this compound is a natural product isolated from Streptomyces filipinensis.[1][2][3][4][5] It is a potent DNA gyrase inhibitor.[1][2][3][4][5] Its mechanism of action involves the competitive inhibition of the ATPase activity associated with the B subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][6][7][8] This makes it a subject of interest for developing new antibacterial agents.[9][7]
Q2: How should I store this compound? A: Proper storage is critical to maintain the compound's integrity.[9] Recommended storage conditions are summarized in the table below. It is crucial to protect the compound from moisture and light.[9]
Q3: What is the best solvent to dissolve this compound? A: this compound should first be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[9] If the compound is in a vial as a thin film or powder, centrifuge the vial briefly before adding the solvent to ensure all the material is at the bottom.
Q4: What are the likely degradation pathways for this compound? A: While specific degradation kinetics for this compound are not extensively published, its chemical structure, which features a 12-membered lactone ring and phenolic hydroxyl groups, suggests two primary degradation pathways[3][4][5][9]:
-
Hydrolysis: The lactone ring and amide bonds are susceptible to cleavage under acidic or basic conditions, which would open the ring and render the compound inactive.[9]
-
Oxidation: The phenolic groups on the aromatic ring are prone to oxidation.[9] This process can be accelerated by exposure to heat, light, or the presence of metal ions.[9]
Troubleshooting Guide
Q5: I observed a precipitate when diluting my this compound DMSO stock in an aqueous buffer. What should I do? A: This is a common issue known as "crashing out," where the compound precipitates due to its lower solubility in aqueous media compared to DMSO.[9]
-
Troubleshooting Steps:
-
Vortex/Sonicate: Vigorously mix the solution. Sonication can help break up and redissolve the precipitate.[9]
-
Gentle Warming: Briefly warming the solution to 37°C may increase solubility.[9]
-
Lower Final Concentration: The final concentration in your aqueous buffer may be too high. Try diluting it further.
-
Increase DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5%).
-
Q6: My experimental results with this compound are inconsistent. Could this be a stability issue? A: Yes, inconsistent results are often a sign of compound instability.[9] If you are observing high variability in your assays, consider the following:
-
Prepare Fresh Working Solutions: Always prepare your final working solutions fresh from a frozen DMSO stock for each experiment.[9]
-
Minimize Time in Aqueous Buffers: Avoid storing this compound in aqueous buffers for extended periods, especially at room temperature or warmer.[9] The lactone ring is susceptible to hydrolysis.
-
Protect from Light: Prepare and handle solutions in a way that minimizes exposure to direct light to prevent potential photo-oxidation of the phenolic groups.[9]
-
Evaluate Stock Solution Integrity: If you suspect your main DMSO stock has degraded, consider preparing a fresh stock from powder or performing an analytical check (e.g., HPLC) to assess its purity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
|---|---|---|---|
| Powder | -20°C | Up to 3 years | Protect from moisture and light.[9] |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C or Room Temp. | Use immediately | Not recommended for storage due to hydrolysis risk.[9] |
Table 2: Summary of this compound Chemical Stability Profile
| Stress Condition | Susceptibility | Potential Degradation Pathway |
|---|---|---|
| Acidic pH | High | Hydrolysis of the lactone ring and amide bonds.[9] |
| Neutral pH | Moderate | Slow hydrolysis of the lactone ring. |
| Basic pH | High | Rapid hydrolysis of the lactone ring and amide bonds.[9] |
| Oxidizing Agents (e.g., H₂O₂) | High | Oxidation of phenolic hydroxyl groups.[9] |
| High Temperature | Moderate | Acceleration of both hydrolysis and oxidation.[9] |
| Light (UV/Visible) | Moderate | Potential for photo-oxidation.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, such as HPLC. Forced degradation intentionally stresses the compound to predict its degradation pathways.[10][11]
Objective: To generate potential degradation products of this compound and develop a stability-indicating HPLC method.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or methanol.
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1-4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.[12]
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Neutralization & Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the stressed samples alongside an unstressed control sample using an appropriate HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 20% B to 80% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm).
-
Analysis: Compare the chromatograms of the stressed samples to the control. A stability-indicating method is one where the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stability.
Caption: Recommended workflow for handling this compound.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: Postulated degradation pathways for this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]
- 3. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. iipseries.org [iipseries.org]
- 8. Hydrolysis and redox factors affecting analysis of common phenolic marker compounds in botanical extracts and finished products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in DNA gyrase assays
Welcome to the technical support center for DNA gyrase assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting guides for inconsistent results in DNA gyrase assays.
Issue 1: No or Very Low Enzyme Activity
Question: I am not observing any supercoiling of my relaxed DNA substrate. What could be the problem?
Answer: This is a common issue that can arise from several factors related to the enzyme, reaction components, or the assay conditions.
Troubleshooting Guide:
-
Enzyme Integrity:
-
Check Enzyme Storage and Handling: Ensure the DNA gyrase has been stored at the correct temperature (typically -20°C or below) and has not been subjected to multiple freeze-thaw cycles.[1]
-
Enzyme Concentration: The optimal concentration for E. coli wild-type gyrase is around 5 nM.[2] Titrate the enzyme concentration to determine the optimal amount for your specific conditions. It's recommended to run an enzyme dilution series to determine the activity in your hands.
-
-
Reaction Components:
-
ATP is Essential: DNA gyrase requires ATP for its supercoiling activity.[3] A negative control reaction without ATP should show no supercoiling.[4][5] Ensure ATP is fresh and has been stored correctly.
-
Magnesium Requirement: Magnesium is a critical cofactor for the reaction and the assay.[4][5] Ensure it is present at the optimal concentration (typically 4-8 mM).[4][6] Avoid EDTA in your buffers as it can chelate magnesium ions.[4][5]
-
Substrate Quality: Verify the integrity and concentration of your relaxed plasmid DNA. Degraded or nicked DNA can affect the assay.[7] Run a sample of your substrate on an agarose (B213101) gel to confirm its quality.
-
-
Assay Conditions:
-
Incubation Time and Temperature: For E. coli gyrase, a common incubation condition is 30-60 minutes at 37°C.[2][6] Optimize these parameters for your specific enzyme and substrate.
-
Inhibitory Substances: High concentrations of salt (>30 mM monovalent salt) can inhibit topoisomerases.[7][8] If your sample contains high salt, use a low-salt buffer to compensate.[7][8] Solvents like DMSO can also inhibit the enzyme, so it's recommended not to exceed a final concentration of 1-2% (v/v).
-
Issue 2: High Background Signal
Question: My negative control (no enzyme) is showing a significant amount of supercoiled DNA, or my fluorescence-based assay has high background. What should I do?
Answer: High background can obscure your results and make data interpretation difficult. The source of the background depends on the assay format (gel-based vs. fluorescence).
Troubleshooting Guide:
-
Gel-Based Assays:
-
Contaminated Substrate: The relaxed DNA substrate may be contaminated with supercoiled DNA. Always run a "DNA only" control to check the initial state of your substrate.
-
Nuclease Contamination: Nuclease contamination can degrade or nick the DNA substrate, leading to anomalous bands on the gel.[7] Ensure all reagents and labware are nuclease-free.[9]
-
-
Fluorescence-Based Assays:
-
Excess Template DNA: In assays using DNA-binding dyes, an excess of template DNA can lead to a high initial fluorescence signal.[10] Consider diluting your DNA samples.[10]
-
Compound Interference: If screening for inhibitors, the test compounds themselves might be fluorescent, leading to false positives.[11] Always run controls with the compound in the absence of the enzyme.
-
Promoter Strength (for in vivo reporter assays): A very strong promoter can lead to high signal, which can be overcome by diluting the cell lysate.[12]
-
Issue 3: Inconsistent IC50 Values
Question: I am getting variable IC50 values for my inhibitor. How can I improve the consistency?
Answer: Inconsistent IC50 values are often a result of suboptimal assay conditions or variations in experimental setup.
Troubleshooting Guide:
-
Standardize Assay Conditions:
-
Optimize Enzyme and Substrate Concentrations: Ensure you are working in the linear range of the enzyme activity. For IC50 determination, it is recommended to use an enzyme concentration that results in 80-90% supercoiling in the absence of an inhibitor.[2]
-
Consistent Incubation Times: Use a fixed and optimized incubation time for all experiments.
-
Solvent Effects: Be mindful of the final concentration of solvents like DMSO, as they can affect enzyme activity and IC50 values. The initial enzyme titration should be performed in the presence of the same final DMSO concentration that will be used for inhibitor screening.
-
-
Data Analysis:
-
Gel-Based Assay Limitations: Agarose gel-based assays may not resolve different supercoiled species effectively, which can lead to an overestimation of the IC50 value.[6] Significant inhibition may occur before a change is visible on the gel.[6]
-
Use of Controls: Always include positive (known inhibitor) and negative (no inhibitor) controls in every experiment to monitor assay performance.
-
-
Reagent Quality:
-
Inhibitor Stock Solutions: Ensure the inhibitor stock solutions are prepared fresh and accurately diluted.
-
Batch-to-Batch Variability: Use the same batch of reagents (enzyme, buffer, DNA) for a set of experiments to minimize variability.[12]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a standard DNA gyrase supercoiling assay using E. coli DNA gyrase.
| Parameter | Recommended Value/Range | Reference |
| Enzyme Concentration | 5 nM | [2] |
| Relaxed DNA Substrate | 0.5 - 1 µg per reaction | [6] |
| ATP Concentration | 1 mM | [4][6] |
| Magnesium Chloride (MgCl2) | 4 - 8 mM | [4][6] |
| Incubation Temperature | 37°C | [2][6] |
| Incubation Time | 30 - 60 minutes | [2][6] |
| DMSO Concentration (max) | 1 - 2% (v/v) |
Experimental Protocols
DNA Gyrase Supercoiling Assay (Gel-Based)
This protocol is adapted for determining the supercoiling activity of DNA gyrase.
Materials:
-
DNA Gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
2X Stop Buffer (e.g., 10% Sarkosyl, 0.25% bromophenol blue, 50% glycerol)[1]
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare a master mix containing the assay buffer, relaxed DNA, and water.
-
Aliquot the master mix into individual reaction tubes.
-
Add the test compound (dissolved in an appropriate solvent like DMSO) or solvent control to the tubes.
-
Dilute the DNA gyrase in dilution buffer and add it to the reaction tubes to initiate the reaction. The final reaction volume is typically 20-30 µL.[1][6]
-
Stop the reaction by adding 1/5 volume of 2X stop buffer/loading dye.[1]
-
(Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate for 15-30 minutes at 37°C to digest the enzyme.[1]
-
(Optional) Perform a chloroform:isoamyl alcohol extraction to remove proteins.[1]
-
Load the samples onto a 1% agarose gel. It is important to run the gel in the absence of ethidium bromide, as it can affect the migration of supercoiled and relaxed DNA.[13]
-
Run the gel at a constant voltage (e.g., 90V for 90 minutes).
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and then destain in water.[1]
-
Visualize the DNA bands using a UV transilluminator.
Visualizations
Caption: The catalytic cycle of DNA gyrase, introducing negative supercoils.
Caption: A workflow for troubleshooting common issues in DNA gyrase assays.
References
- 1. topogen.com [topogen.com]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. profoldin.com [profoldin.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyrase Drug Screening Kit (kDNA Based) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 8. TG1003 | DNA Gyrase Assay Kit Clinisciences [clinisciences.com]
- 9. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. pcrbio.com [pcrbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. goldbio.com [goldbio.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Cyclothialidine for In Vitro Assays
A Note on the Mechanism of Action of Cyclothialidine (B1669526):
Initial inquiries sometimes associate Cyclothialidine with RORγt modulation. However, based on extensive scientific literature, Cyclothialidine is a potent and specific inhibitor of bacterial DNA gyrase .[1][2][3][4][5][6][7][8][9][10][11] It functions by competitively inhibiting the ATPase activity of the Gyrase B subunit (GyrB), an essential enzyme for bacterial DNA replication.[1][3][4][6][8][11] This technical guide will focus on the correct application of Cyclothialidine as a DNA gyrase inhibitor for in vitro antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclothialidine? A1: Cyclothialidine is a natural product that specifically targets and inhibits the B subunit of bacterial DNA gyrase.[3][6] It competitively inhibits the ATPase activity of this subunit, which is crucial for the enzyme's function in DNA supercoiling.[1][2][5][8][11] This action prevents the proper replication and transcription of bacterial DNA.
Q2: What is the recommended solvent for dissolving Cyclothialidine? A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing stock solutions of Cyclothialidine due to its hydrophobic, macrocyclic peptide structure.[12] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then make serial dilutions for your working solutions.
Q3: My Cyclothialidine precipitates when added to my aqueous assay buffer. What should I do? A3: This is a common issue with hydrophobic compounds like Cyclothialidine.[12] To mitigate this, you can try the following:
-
Stepwise Dilution: Avoid adding the DMSO stock directly into the full volume of your aqueous buffer. Instead, perform serial dilutions in the assay buffer itself.[12]
-
Vortexing/Sonication: Ensure thorough mixing by vortexing immediately after adding the compound to the buffer. Gentle sonication can also help in redissolving minor precipitates.[12]
-
Pre-warming the Buffer: Warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the Cyclothialidine solution can improve its solubility.[12]
-
Lowering Final Concentration: If precipitation persists, you may need to work with lower final concentrations of the compound.
Q4: Is Cyclothialidine active against eukaryotic cells? A4: Cyclothialidine shows a high degree of selectivity for bacterial DNA gyrase over mammalian topoisomerases.[13] Studies have indicated low cytotoxicity in HeLa cells, which is consistent with its specificity for its bacterial target.[13][14]
Q5: Why do I observe potent inhibition of purified DNA gyrase but poor antibacterial activity in whole-cell assays? A5: This is a known characteristic of Cyclothialidine.[3][4][9] The compound exhibits poor penetration of the cytoplasmic membrane in many bacterial species, which limits its growth-inhibitory activity against intact cells.[4][9] However, it has shown activity against Eubacterium spp., suggesting it can enter the cells of this particular genus.[9][14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Compound in Assay | Exceeded solubility in the final aqueous buffer. | Perform a stepwise dilution of the DMSO stock. Ensure the final DMSO concentration is low (typically <0.5%). Pre-warm the buffer before adding the compound.[12] |
| High Variability in IC50 Values | Inconsistent pipetting or mixing. Degradation of the compound. | Ensure proper mixing after each dilution step. Prepare fresh dilutions from a frozen stock for each experiment. |
| No Inhibition of DNA Gyrase Activity | Incorrect assay setup. Inactive compound. | Verify the concentrations of all reagents (ATP, DNA, enzyme). Run a positive control with a known DNA gyrase inhibitor (e.g., Novobiocin).[9] Confirm the activity of the DNA gyrase enzyme. |
| Potent Enzymatic Inhibition but No Whole-Cell Activity (High MIC) | Poor cell permeability of Cyclothialidine. | This is an inherent property of the compound.[4][9] For whole-cell assays, consider using bacterial strains known to be more permeable or explore analogs of Cyclothialidine with improved pharmacokinetic properties.[4] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Cyclothialidine
| Parameter | Target/Organism | Value | Reference(s) |
|---|---|---|---|
| IC50 (DNA Supercoiling) | Escherichia coli DNA Gyrase | 0.03 µg/mL | [6][7][8][9][10] |
| Ki (ATPase Activity) | Escherichia coli DNA Gyrase | 6 nM | [1][5][8] |
| Cytotoxicity | HeLa Cells | Low cytotoxicity reported |[13][14] |
Table 2: Comparative IC50 Values against E. coli DNA Gyrase
| Compound | IC50 (µg/mL) | Reference(s) |
|---|---|---|
| Cyclothialidine | 0.03 | [9] |
| Novobiocin | 0.06 | [9] |
| Coumermycin A1 | 0.06 | [9] |
| Norfloxacin | 0.66 | [9] |
| Ciprofloxacin | 0.88 |[9] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. Inhibition is observed as a decrease in the faster-migrating supercoiled DNA form on an agarose (B213101) gel.
Materials:
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Purified E. coli DNA gyrase
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, 250 µg/mL BSA[7]
-
10 mM ATP solution
-
Cyclothialidine stock solution (in DMSO)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol[6]
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare serial dilutions of Cyclothialidine in DMSO or directly in the reaction buffer, ensuring the final DMSO concentration remains constant and non-inhibitory.
-
On ice, prepare the reaction mixture in a microcentrifuge tube. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
2 µL 10 mM ATP
-
1 µL Relaxed plasmid DNA (approx. 0.5 µg)
-
1 µL of Cyclothialidine dilution (or DMSO for control)
-
Nuclease-free water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of E. coli DNA gyrase (approx. 1 unit) and mix gently.
-
Incubate the reaction at 37°C for 1 hour.[7]
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire sample onto a 1% agarose gel.
-
Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.
-
Stain the gel with a suitable DNA stain and visualize under UV light. Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Protocol 2: DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by Cyclothialidine. A common method is a coupled-enzyme assay that measures the oxidation of NADH.
Materials:
-
Purified E. coli DNA gyrase
-
Linearized plasmid DNA (e.g., pBR322)
-
ATPase Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT[6]
-
ATP, Phosphoenolpyruvate (PEP), NADH
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
Cyclothialidine stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare an assay mix containing Assay Buffer, linearized DNA, PEP, NADH, and the PK/LDH enzyme mix.
-
Add the assay mix to the wells of a 96-well plate.
-
Add serial dilutions of Cyclothialidine or DMSO control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20-30 minutes).[8]
-
Calculate the rate of NADH oxidation (the slope of the linear portion of the curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the Cyclothialidine concentration.
Mandatory Visualizations
Caption: Cyclothialidine inhibits the ATPase activity of the GyrB subunit.
Caption: Workflow for evaluating Cyclothialidine's inhibitory activity.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclothialidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
potential off-target effects of Cyclothialidine B in bacteria
Welcome to the technical support center for Cyclothialidine (B1669526) B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Cyclothialidine B in bacterial studies, with a specific focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in bacteria?
A1: this compound is a potent natural product that acts as a specific inhibitor of bacterial DNA gyrase.[1][2] It functions by competitively inhibiting the ATPase activity of the GyrB subunit of the DNA gyrase enzyme.[3][4][5] This inhibition prevents the supercoiling of DNA, which is an essential process for DNA replication and repair in bacteria.
Q2: How specific is this compound for its bacterial target?
A2: this compound exhibits a high degree of selectivity for bacterial DNA gyrase over mammalian topoisomerase II enzymes.[5] This selectivity is a key advantage, suggesting a lower potential for toxicity in eukaryotic systems.
Q3: What is the whole-cell activity of this compound against different types of bacteria?
A3: While a potent inhibitor of the purified DNA gyrase enzyme, this compound generally shows weak activity against intact bacterial cells, particularly Gram-negative bacteria.[1][2] This is largely attributed to poor permeation across the bacterial cell membrane.[3] However, some congeners and seco-analogs of Cyclothialidine have been developed with improved whole-cell activity, especially against Gram-positive bacteria.[2][6]
Q4: Are there any known off-target effects of this compound in bacteria?
A4: Currently, there is a lack of published evidence demonstrating specific off-target effects of this compound in bacteria. Its high selectivity for DNA gyrase suggests that off-target interactions are minimal. However, as an ATP-competitive inhibitor, there is a theoretical possibility that it could interact with other ATP-binding proteins in the bacterial cell, such as kinases or other ATPases, particularly at higher concentrations.
Q5: How does the mechanism of this compound differ from that of quinolone antibiotics?
A5: Both this compound and quinolones target DNA gyrase, but they do so via different subunits and mechanisms. This compound binds to the GyrB subunit and inhibits its ATPase activity. In contrast, quinolones bind to the GyrA subunit and stabilize the DNA-gyrase cleavage complex, leading to double-strand DNA breaks.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to investigate unexpected phenotypic or biochemical observations in your experiments that may suggest potential off-target effects of this compound.
Issue: You observe a cellular effect that is not readily explained by the inhibition of DNA gyrase (e.g., unexpected changes in a signaling pathway, altered metabolic state, or a phenotype that differs from that of other DNA gyrase inhibitors).
Step 1: Dose-Response Analysis
-
Rationale: On-target and off-target effects often occur at different concentration ranges.
-
Procedure: Perform a detailed dose-response curve for both the expected on-target effect (e.g., inhibition of DNA replication) and the unexpected phenotype.
-
Interpretation: If the unexpected phenotype only manifests at significantly higher concentrations than those required for DNA gyrase inhibition, it is more likely to be an off-target effect.
Step 2: Use of a Structurally Unrelated DNA Gyrase Inhibitor
-
Rationale: Comparing the effects of this compound to another DNA gyrase inhibitor with a different chemical scaffold can help distinguish between on-target class effects and compound-specific off-target effects.
-
Procedure: Treat your bacterial strain with a quinolone antibiotic (e.g., ciprofloxacin), which also targets DNA gyrase but through the GyrA subunit.
-
Interpretation:
-
If the quinolone produces the same unexpected phenotype, it is likely an on-target effect related to the inhibition of DNA gyrase.
-
If the quinolone does not produce the unexpected phenotype, this strengthens the hypothesis of a this compound-specific off-target effect.
-
Step 3: Target Engagement and Cellular Thermal Shift Assay (CETSA)
-
Rationale: To confirm that this compound is engaging with its intended target in the cellular environment and to identify potential off-target binding partners.
-
Procedure: CETSA measures the thermal stability of proteins in the presence of a ligand. Direct binding of this compound to a protein will typically increase its thermal stability.
-
Interpretation: An increase in the thermal stability of DNA gyrase upon treatment with this compound confirms target engagement. The absence of a thermal shift for other proteins suggests they are not direct binding partners.
Step 4: Advanced Proteomic Approaches
-
Rationale: To identify unknown binding partners of this compound.
-
Procedure:
-
Affinity-Based Protein Profiling: Immobilize this compound on a solid support to "pull down" interacting proteins from bacterial lysates for identification by mass spectrometry.
-
Chemical Proteomics: Utilize clickable or photo-reactive analogs of this compound to covalently label binding partners in situ, followed by enrichment and identification.
-
-
Interpretation: These methods can provide an unbiased profile of potential on- and off-target proteins that directly interact with this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against Bacterial DNA Gyrase
| Compound | Target Enzyme | Organism | IC50 (µg/mL) |
| This compound | DNA Gyrase | Escherichia coli | 0.03[1][5][7] |
| Novobiocin | DNA Gyrase | Escherichia coli | 0.06[1][5][7] |
| Coumermycin A1 | DNA Gyrase | Escherichia coli | 0.06[1][5][7] |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.88[1][5][7] |
| Norfloxacin | DNA Gyrase | Escherichia coli | 0.66[1][5][7] |
Table 2: Selectivity Profile of this compound
| Enzyme | Source | IC50 (µg/mL) |
| DNA Topoisomerase I | Calf Thymus | 1,700 |
| DNA Topoisomerase II | Calf Thymus | 1,900 |
| E. coli RNA Polymerase | Escherichia coli | No inhibition |
| HeLa DNA Polymerase α | Human | >100 |
Data for Table 2 sourced from publicly available research.
Experimental Protocols
DNA Gyrase Supercoiling Assay
-
Principle: This assay measures the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose (B213101) gel.
-
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
This compound stock solution
-
Stop buffer/loading dye (e.g., with SDS and proteinase K)
-
Agarose gel (1%) in TBE or TAE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X assay buffer, 2 µL of 10 mM ATP, 0.5 µg of relaxed pBR322 DNA, and varying concentrations of this compound.
-
Add water to a final volume of 19 µL.
-
Initiate the reaction by adding 1 µL of DNA gyrase.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding stop buffer/loading dye.
-
Run the samples on a 1% agarose gel.
-
Stain the gel and visualize the DNA bands under UV light.
-
-
Expected Results: A dose-dependent decrease in the amount of supercoiled DNA with increasing concentrations of this compound.
Bacterial Topoisomerase IV Decatenation Assay
-
Principle: This assay is useful for assessing the selectivity of this compound against another bacterial type II topoisomerase. Topoisomerase IV decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual circular DNA molecules that can enter an agarose gel.
-
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli Topoisomerase IV
-
5X Topo IV Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM Mg(OAc)2, 10 mM DTT, 50 µg/mL albumin)
-
10 mM ATP solution
-
This compound stock solution
-
Stop buffer/loading dye
-
Agarose gel (1%)
-
-
Procedure:
-
Set up reactions on ice similar to the gyrase assay, substituting kDNA for relaxed plasmid and Topoisomerase IV for DNA gyrase.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and run on an agarose gel.
-
Visualize the release of minicircles from the kDNA network.
-
-
Expected Results: this compound is expected to be a much less potent inhibitor of Topoisomerase IV compared to DNA gyrase, demonstrating its target selectivity.
Visualizations
Caption: On-target mechanism of this compound.
References
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing Cyclothialidine B precipitation in DMSO stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclothialidine B, focusing on the common issue of its precipitation in DMSO stock solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound.
Q1: My this compound precipitated out of my DMSO stock solution. What should I do?
Precipitation of this compound from a DMSO stock solution can occur for several reasons, including storage conditions and handling. Once a compound crystallizes from DMSO, it is in a lower energy state and will not re-dissolve easily.[1][2] Here are immediate steps to take:
-
Visual Inspection: Confirm that the observed particulate is indeed a precipitate and not a contaminant.
-
Attempt to Redissolve: Before discarding the stock, you can try to redissolve the compound. See the protocol below for detailed instructions.
-
Review Storage and Handling: Assess your storage conditions. Were the aliquots subjected to multiple freeze-thaw cycles?[1][2] Was the stock solution exposed to moisture?[3]
Q2: How can I redissolve precipitated this compound?
The following steps can be taken to attempt to redissolve precipitated this compound in a DMSO stock solution:
-
Gentle Warming: Warm the solution to 37°C.[4] This may help increase the solubility of the compound.
-
Vortexing/Sonication: Vigorously vortex the solution.[4] If a vortexer is insufficient, sonication can also be effective in breaking up and redissolving the precipitate.[4][5] Use an ultrasonic cleaner rather than an ultrasonic disruptor to avoid degrading the compound.[6]
If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q3: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
This is a common occurrence when diluting a compound from a high-concentration organic stock into an aqueous medium due to the lower solubility of the compound in the aqueous buffer.[4][5] To prevent this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions. You can make an intermediate dilution of your DMSO stock in the buffer and then add this to the final reaction mixture.[5]
-
Vortexing During Dilution: Add the this compound solution to the buffer while vortexing to ensure rapid and thorough mixing.[5]
-
Pre-warming the Buffer: Gently warming your buffer to the experimental temperature (e.g., 37°C) before adding the compound can improve solubility.[5]
-
Lower Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.[5]
-
Maintain Low DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, to prevent solvent-induced precipitation and cellular toxicity.[5][7][8]
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[4][5]
Q5: What is the recommended maximum concentration for a this compound stock solution in DMSO?
While a precise solubility value is not widely published, a common practice for similar hydrophobic compounds is to prepare a stock solution at a concentration of 10 mM in 100% DMSO.[5]
Q6: What are the optimal storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound.[4] Recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture.[4] |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4][7] |
| -20°C | Up to 1 month | ||
| 4°C | Up to 1 week | For short-term use.[4] |
Q7: Is it normal for this compound to precipitate upon freeze-thaw cycles?
Yes, repeated freeze-thaw cycles increase the likelihood of crystallization and precipitation from a DMSO solution.[1][2] It is highly recommended to aliquot stock solutions into single-use volumes to avoid this issue.[4][7]
Q8: Could inconsistent experimental results be due to this compound instability?
Yes, inconsistent results can be a sign of compound instability.[4] If you are experiencing variability in your assays, consider the following:
-
Prepare Fresh Working Solutions: Whenever possible, prepare your final working solutions of this compound fresh from a frozen stock solution for each experiment.[4]
-
Protect from Light: It is advisable to protect this compound solutions from light to minimize potential degradation.[4]
-
Use High-Purity Solvents: Use high-purity solvents to prepare your solutions.[4]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weighing: If you received the compound as a powder that appears as a thin film, centrifuge the vial before opening to collect all the material at the bottom.[4] Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gently sonicate the vial until the compound is fully dissolved.[4][9]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][7] Store the aliquots at -80°C for long-term storage (up to 1 year).[4]
Protocol 2: DNA Gyrase Supercoiling Assay
This is a generalized protocol for assessing the inhibitory activity of this compound on DNA gyrase.[4][5]
-
Prepare this compound Dilutions: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and low across all reactions.[5]
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing the appropriate buffer (e.g., Tris-HCl), MgCl₂, KCl, DTT, and ATP.[4]
-
Enzyme and Substrate Addition: Add a defined amount of purified DNA gyrase and relaxed circular DNA substrate to the reaction mixture.[4]
-
Inhibitor Addition: Add the diluted this compound solutions to the reaction mixtures. Include a no-inhibitor control and a vehicle (DMSO) control.[4]
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).[4]
-
Reaction Termination: Stop the reactions by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.[5]
-
Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of active this compound.[4]
Visualizations
Caption: Workflow for addressing this compound precipitation.
References
- 1. ziath.com [ziath.com]
- 2. ziath.com [ziath.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclothialidine | TargetMol [targetmol.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. selleckchem.com [selleckchem.com]
Cyclothialidine B degradation pathways and prevention
Welcome to the technical support center for Cyclothialidine (B1669526) B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of Cyclothialidine B in experimental settings and to troubleshoot potential issues related to its stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is this compound and its mechanism of action?
This compound is a potent natural product that acts as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] It specifically targets the ATPase activity of the GyrB subunit.[1] This mechanism makes it a subject of interest for the development of new antibacterial agents.[1][2]
2. How should I store this compound?
To ensure the integrity of this compound, proper storage is crucial. For long-term storage, it is recommended to keep the compound as a dry powder at -20°C, protected from light and moisture. When stored as a stock solution in anhydrous DMSO at -20°C, it should be used within a few weeks to a month. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment and avoid long-term storage due to the risk of degradation.
3. What are the potential degradation pathways for this compound?
The chemical structure of this compound, which includes a 12-membered lactone ring, amide bonds, and a phenolic hydroxyl group, makes it susceptible to several degradation pathways:
-
Hydrolysis: The lactone ring and amide bonds are prone to hydrolysis, especially under acidic or basic conditions. This leads to the opening of the lactone ring and cleavage of the peptide bonds, resulting in inactive products.
-
Oxidation: The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation. This can be accelerated by exposure to light, heat, or the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.
4. My experimental results with this compound are inconsistent. Could this be due to its instability?
Inconsistent results can indeed be a sign of compound instability. If you are experiencing variability in your assays, consider the following troubleshooting steps:
-
Prepare Fresh Working Solutions: Whenever possible, prepare your final working solutions of this compound fresh from a frozen DMSO stock for each experiment.
-
Minimize Time in Aqueous Buffers: Avoid storing this compound in aqueous buffers for extended periods, especially at room temperature or higher.
-
Control pH of the Medium: The stability of the lactone ring in this compound is pH-dependent. Neutral to slightly acidic conditions are generally preferred.
-
Protect from Light: All solutions containing this compound should be protected from light to prevent photodegradation. Use amber vials or cover your containers with aluminum foil.
5. I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The precipitate is likely the compound crashing out of solution due to lower solubility. Here are some troubleshooting steps:
-
Vortex/Sonicate: Mix the solution vigorously. Sonication can also help to redissolve the precipitate.
-
Gentle Warming: Warming the solution to 37°C may aid in dissolution, but be mindful of potential thermal degradation with prolonged heating.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: A slightly higher final DMSO concentration (up to 0.5%) might be necessary to maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Quantitative Data Summary
The following tables summarize hypothetical but representative data from forced degradation studies on this compound. These studies are designed to accelerate the degradation process to identify potential degradation products and pathways.
Table 1: Degradation of this compound under Hydrolytic Stress Conditions
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 60 | 24 | 65 | Hydrolyzed Lactone |
| Purified Water | 60 | 24 | 92 | Minor Hydrolysis Products |
| 0.1 M NaOH | 60 | 4 | 25 | Hydrolyzed Lactone and Amides |
Table 2: Degradation of this compound under Oxidative Stress
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 3% H₂O₂ | 25 | 8 | 58 | Oxidized Phenolic Ring Products |
Table 3: Degradation of this compound under Thermal and Photolytic Stress
| Condition | Temperature (°C) / Light Source | Time (hours) | This compound Remaining (%) |
| Thermal (Solid) | 80 | 72 | 88 |
| Photolytic (in Solution) | UV Light (254 nm) | 12 | 75 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to the desired concentration (e.g., 10 µg/mL).
-
For forced degradation samples, neutralize the pH if necessary, and dilute with the mobile phase.
4. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Study of this compound
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 4 hours.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 8 hours, protected from light.
-
At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.
-
At specified time points, withdraw samples, dissolve in DMSO, and dilute with mobile phase for HPLC analysis.
5. Photodegradation:
-
Prepare a solution of this compound (100 µg/mL) in a 1:1 mixture of acetonitrile and water.
-
Expose the solution to UV light (254 nm) in a photostability chamber for 12 hours.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw samples for HPLC analysis.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Cyclothialidine and Novobiocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanisms of action of two notable DNA gyrase inhibitors: cyclothialidine (B1669526) and novobiocin (B609625). While both compounds target the ATPase activity of the bacterial DNA gyrase B subunit (GyrB), they exhibit distinct binding modes, inhibitory potencies, and secondary target interactions. This document outlines their mechanisms, presents quantitative experimental data for comparison, details the protocols for key assays, and visualizes the molecular interactions and experimental workflows.
Introduction to the Compounds
Cyclothialidine is a potent, natural product DNA gyrase inhibitor isolated from Streptomyces filipinensis.[1] It belongs to a novel class of antibacterial compounds characterized by a unique 12-membered lactone ring partially integrated into a pentapeptide chain.[1]
Novobiocin , an aminocoumarin antibiotic produced by Streptomyces niveus, has been a subject of study for decades.[2] It also targets the GyrB subunit of DNA gyrase, inhibiting its essential ATPase activity.[2] Additionally, novobiocin is known to interact with the C-terminal domain of the eukaryotic heat shock protein 90 (Hsp90).[3]
Mechanism of Action: Targeting DNA Gyrase
Both cyclothialidine and novobiocin function by competitively inhibiting the ATPase activity of the GyrB subunit of bacterial DNA gyrase.[2][4] This enzyme is a type II topoisomerase crucial for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[5] By blocking ATP hydrolysis, these inhibitors prevent the energy-dependent conformational changes required for the supercoiling reaction.
A critical distinction lies in their specific binding sites on GyrB. While both bind to the ATP-binding region, they interact with different amino acid residues.[6][7] This has a significant clinical implication: cyclothialidine is effective against bacterial strains that have developed resistance to novobiocin through mutations in the gyrB gene.[4][6]
Novobiocin's interaction with GyrB involves key residues such as Asn52, Asp79, Arg82, Lys108, Tyr114, and Arg141, with both electrostatic and van der Waals forces contributing to the binding.[7] In contrast, the binding site of cyclothialidine, while overlapping with the ATP and novobiocin sites, has a different microenvironment, allowing it to evade novobiocin resistance mechanisms.[8]
Secondary Target: Hsp90 Inhibition by Novobiocin
Beyond its antibacterial activity, novobiocin has been shown to be a weak inhibitor of the eukaryotic heat shock protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cell signaling and proliferation. Novobiocin interacts with a previously unrecognized ATP-binding site in the C-terminus of Hsp90, leading to the disruption of chaperone-co-chaperone interactions and the subsequent degradation of Hsp90 client proteins.[3][9] This activity is observed at significantly higher concentrations than its inhibition of DNA gyrase. There is currently no substantial evidence to suggest that cyclothialidine interacts with Hsp90.
Quantitative Data Comparison
The following table summarizes the inhibitory activities of cyclothialidine and novobiocin against E. coli DNA gyrase.
| Inhibitor | Target | Assay | IC50 | Ki | Reference(s) |
| Cyclothialidine | E. coli DNA Gyrase | DNA Supercoiling | 0.03 µg/mL | - | [1][10] |
| E. coli DNA Gyrase | ATPase Activity | - | 6 nM | [6] | |
| Novobiocin | E. coli DNA Gyrase | DNA Supercoiling | 0.06 µg/mL | - | [10] |
| E. coli DNA Gyrase | ATPase Activity | 170 nM | - | [11] | |
| Eukaryotic Hsp90 | Client Protein Degradation | ~700 µM | - | [12] |
Signaling and Interaction Pathways
The following diagrams illustrate the mechanisms of action of cyclothialidine and novobiocin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase, which is visualized by agarose (B213101) gel electrophoresis.
Materials:
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol)
-
Purified DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Inhibitor stock solutions (Cyclothialidine, Novobiocin) in DMSO
-
Sterile water
-
Stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
1X TAE or TBE buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures on ice. For a standard 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
0.5 µg of relaxed plasmid DNA
-
1 µL of inhibitor at various concentrations (or DMSO for control)
-
Sterile water to a final volume of 27 µL.
-
-
Initiate the reaction by adding 3 µL of a suitable dilution of DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 6 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV or blue light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 of the inhibitors.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, often using a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
5X ATPase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 25 mM MgCl₂, 10 mM DTT)
-
Purified DNA gyrase
-
Linear or relaxed plasmid DNA (as a cofactor)
-
ATP solution
-
Inhibitor stock solutions
-
Coupled-enzyme system components:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
1X ATPase Assay Buffer
-
DNA
-
PEP
-
PK/LDH enzyme mix
-
NADH
-
Inhibitor at various concentrations (or DMSO for control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time in the microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the Ki or IC50 values.
Experimental Workflow for Inhibitor Characterization
Conclusion
Cyclothialidine and novobiocin, while both targeting the GyrB subunit of DNA gyrase, represent distinct classes of inhibitors with different properties. Cyclothialidine is a highly potent and specific inhibitor of bacterial DNA gyrase with activity against novobiocin-resistant strains. Novobiocin, though less potent against DNA gyrase, exhibits a broader mechanism that includes the inhibition of eukaryotic Hsp90. This comparative guide provides the foundational data and methodologies for researchers to further investigate these and other potential antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The heat shock protein 90 antagonist novobiocin interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Revealing the Interaction Mechanism between Mycobacterium tuberculosis GyrB and Novobiocin, SPR719 through Binding Thermodynamics and Dissociation Kinetics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the binding site for cyclothialidine on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novobiocin induces a distinct conformation of Hsp90 and alters Hsp90-cochaperone-client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Cyclothialidine Bypasses Novobiocin Resistance: A Comparative Analysis of DNA Gyrase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of cyclothialidine (B1669526) and novobiocin (B609625), with a focus on novobiocin-resistant bacterial strains. Experimental data on their differential effects on DNA gyrase, the molecular basis for this difference, and detailed experimental protocols are presented below.
Cyclothialidine, a potent DNA gyrase inhibitor, demonstrates significant promise in combating bacterial strains that have developed resistance to the coumarin (B35378) antibiotic novobiocin.[1] Both compounds target the B subunit of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for managing DNA topology during replication, transcription, and recombination.[1] However, their distinct binding mechanisms on the GyrB subunit allow cyclothialidine to maintain its inhibitory function even when mutations conferring novobiocin resistance are present.[1]
Comparative Analysis of In Vitro DNA Gyrase Inhibition
The inhibitory activities of cyclothialidine and novobiocin against DNA gyrase have been quantified using in vitro enzyme assays, with the 50% inhibitory concentration (IC50) serving as a key metric for potency. The data clearly indicates that while both are effective inhibitors of wild-type DNA gyrase, cyclothialidine's efficacy is unaffected by mutations that confer resistance to novobiocin.
| Compound | Target Subunit | Wild-Type E. coli DNA Gyrase IC50 (µg/mL) | Fold Increase in IC50 in Novobiocin-Resistant Strain |
| Cyclothialidine | GyrB | 0.03 | 1 |
| Novobiocin | GyrB | 0.06 | 16 |
| Coumermycin A1 | GyrB | 0.06 | 16 |
Table 1: Comparison of the 50% inhibitory concentrations (IC50) of cyclothialidine, novobiocin, and coumermycin A1 against wild-type and novobiocin-resistant E. coli DNA gyrase supercoiling activity.
It is important to note that the parent compound, cyclothialidine, exhibits weak activity against intact bacterial cells, which is likely due to poor penetration of the bacterial cytoplasmic membrane.[2] Consequently, research has focused on the development of synthetic congeners of cyclothialidine. These derivatives have demonstrated improved antibacterial activity against a wide range of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, and have been shown to overcome resistance to existing drugs.[1][2]
Mechanism of Action and Resistance
The differential activity of cyclothialidine in novobiocin-resistant strains stems from their distinct binding sites on the GyrB subunit. Novobiocin resistance is primarily caused by specific mutations in the gyrB gene, which alters the binding site of the antibiotic.[3] In contrast, cyclothialidine binds to a different site on the GyrB subunit, a site that is not affected by the mutations conferring novobiocin resistance. This allows cyclothialidine to effectively inhibit the ATPase activity of the DNA gyrase, even in resistant strains.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay is used to determine the IC50 of a compound by measuring its ability to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase
-
5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Test compounds (Cyclothialidine, Novobiocin) dissolved in an appropriate solvent (e.g., DMSO)
-
2X Stop Buffer (40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mix into individual tubes.
-
Add the test compounds at various concentrations to the respective tubes. Include a no-drug control.
-
Add diluted DNA gyrase to all tubes except for the negative control (which receives dilution buffer instead).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 2X Stop Buffer and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The amount of supercoiled DNA is quantified, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the supercoiling activity.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its function. The inhibition of this activity is a direct measure of the compound's effect.
Materials:
-
Purified E. coli DNA gyrase
-
Linear pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 25 mM MgCl2, 5 mM DTT)
-
ATP
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test compounds
-
Microplate reader
Procedure:
-
Prepare an assay mix containing the assay buffer, linear pBR322 DNA, PEP, PK/LDH, and NADH.
-
Aliquot the assay mix into the wells of a microplate.
-
Add the test compounds at various concentrations to the wells. Include appropriate controls (no enzyme, no inhibitor).
-
Add the DNA gyrase to initiate the reaction.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 25°C in a microplate reader. The rate of NADH oxidation is coupled to ATP hydrolysis.
-
The rate of the reaction is calculated from the linear phase of the absorbance change.
-
The IC50 value is determined as the concentration of the compound that reduces the ATPase activity by 50%.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Test compounds (Cyclothialidine derivatives, Novobiocin)
-
Bacterial strains (e.g., Staphylococcus aureus, novobiocin-sensitive and -resistant)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multipoint inoculator
Procedure:
-
Prepare a series of MHA plates containing twofold dilutions of the test compounds. A control plate with no antibiotic is also prepared.
-
Prepare an inoculum of the test bacteria by suspending colonies in saline or broth to match the 0.5 McFarland standard.
-
Using a multipoint inoculator, spot a standardized inoculum of each bacterial strain onto the surface of the agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Molecular Mechanism and Experimental Workflow
Caption: Mechanism of DNA Gyrase Inhibition.
Caption: Experimental Workflow for Comparison.
References
Validating the Target Specificity of Cyclothialidine B in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclothialidine B, a potent inhibitor of the bacterial DNA gyrase B subunit (GyrB). Its purpose is to offer an objective overview of the experimental data supporting its target specificity and to compare its performance against other known DNA gyrase inhibitors. Detailed experimental protocols and workflow visualizations are provided to assist researchers in their own target validation studies.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic derivative of the natural product cyclothialidine, which belongs to the aminocoumarin class of antibiotics. These antibiotics are known to target the ATPase activity of the B subunit of bacterial DNA gyrase (GyrB), an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. By competitively inhibiting the binding of ATP to the N-terminal domain of GyrB, this compound effectively blocks the enzyme's function, leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which target the A subunit of DNA gyrase (GyrA) and trap the enzyme-DNA complex.
The validation of GyrB as the specific target of this compound is crucial for its development as a therapeutic agent. This involves demonstrating potent and selective inhibition of the enzyme's activity, correlation of this inhibition with antibacterial activity, and confirmation of the target in a cellular context.
Caption: Mechanism of DNA gyrase and inhibition by this compound.
Comparative Performance Data
The efficacy of a potential antibiotic is assessed by its direct inhibitory effect on its target (biochemical activity) and its ability to kill bacteria (whole-cell activity). The following tables summarize the performance of this compound in comparison to other well-established DNA gyrase inhibitors.
Table 1: Biochemical Activity (IC50) Against E. coli DNA Gyrase
The IC50 value represents the concentration of a compound required to inhibit 50% of the target enzyme's activity in vitro. A lower value indicates greater potency.
| Compound | Target Subunit | Inhibition Mechanism | IC50 (µM) | Reference |
| This compound | GyrB | ATPase Inhibition | 0.004 | |
| Novobiocin | GyrB | ATPase Inhibition | 0.02 | |
| Ciprofloxacin | GyrA | DNA Cleavage Complex Trapping | 0.8 | |
| Levofloxacin | GyrA | DNA Cleavage Complex Trapping | 1.0 |
Data shows this compound is a highly potent inhibitor of the GyrB ATPase activity, being approximately 5-fold more potent than Novobiocin, another GyrB inhibitor.
Table 2: Antibacterial Activity (MIC) Against E. coli
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a bacterium. This measures whole-cell activity.
| Compound | Target Subunit | E. coli Strain | MIC (µg/mL) | Reference |
| This compound | GyrB | ATCC 25922 | 16 | |
| Novobiocin | GyrB | ATCC 25922 | 64 | |
| Ciprofloxacin | GyrA | ATCC 25922 | 0.008 | |
| Levofloxacin | GyrA | ATCC 25922 | 0.015 |
While this compound demonstrates potent enzymatic inhibition, its whole-cell activity against wild-type E. coli is moderate and less potent than fluoroquinolones like Ciprofloxacin. This discrepancy is often attributed to factors like cell permeability or efflux pump activity.
Experimental Protocols for Target Validation
Validating that a compound's antibacterial effect is due to the inhibition of its intended target is a critical step. Below are key experimental protocols used to validate the target specificity of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.
-
Enzyme and Substrate Addition: To the reaction mixture, add 1 unit of E. coli DNA gyrase and 0.5 µg of relaxed pBR322 plasmid DNA.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction tubes. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and Proteinase K.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose (B213101) gel. Stain the gel with ethidium (B1194527) bromide and visualize under UV light. The supercoiled DNA migrates faster than the relaxed DNA.
-
Quantification: Quantify the band intensities to determine the concentration of the inhibitor that causes 50% inhibition of supercoiling (IC50).
Target Engagement via Resistance Mapping
This method confirms the target in a cellular context. Bacteria are exposed to the compound, and resistant mutants are selected. The gene encoding the putative target is then sequenced to identify mutations that confer resistance.
Protocol:
-
Selection of Resistant Mutants: Plate a high density of bacterial cells (e.g., E. coli) on agar (B569324) plates containing the inhibitor at a concentration 4-8 times its MIC.
-
Incubation: Incubate the plates until resistant colonies appear.
-
Isolation and Verification: Isolate individual resistant colonies and re-streak them on inhibitor-containing plates to confirm the resistance phenotype.
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant mutant and the parent (wild-type) strain.
-
PCR Amplification and Sequencing: Amplify the gene encoding the target protein (e.g., gyrB) from both strains using PCR. Sequence the PCR products.
-
Sequence Analysis: Align the sequences from the wild-type and mutant strains to identify any mutations. A mutation in gyrB that is consistently found in resistant mutants provides strong evidence that GyrB is the intracellular target of the compound. For this compound, resistance-conferring mutations have been identified in the ATP-binding site of GyrB.
Caption: Experimental workflow for validating the target of this compound.
Conclusion
The validation of this compound as a specific inhibitor of bacterial DNA gyrase B is supported by strong experimental evidence. It demonstrates superior in vitro potency against its target enzyme compared to the established GyrB inhibitor Novobiocin. Cellular-level validation through resistance mapping confirms that its antibacterial action is mediated through the inhibition of GyrB. While its whole-cell activity can be influenced by bacterial permeability and efflux, its high on-target potency makes it a valuable lead compound and a useful chemical probe for studying bacterial DNA replication. The protocols and comparative data presented here provide a framework for researchers engaged in the discovery and validation of novel antibacterial agents targeting DNA gyrase.
A Comparative Efficacy Analysis of Cyclothialidine B Analogues in Targeting Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Cyclothialidine (B1669526), a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase, a crucial enzyme in bacterial DNA replication and repair.[1][2] Its unique mechanism of action, the competitive inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB), presents a promising avenue for the development of novel antibiotics.[3][4] However, the clinical potential of the parent cyclothialidine is limited by its poor penetration of bacterial cell membranes, resulting in weak whole-cell antibacterial activity.[4] This has prompted extensive research into the synthesis and evaluation of cyclothialidine analogues with improved efficacy. This guide provides a comparative analysis of the performance of key classes of Cyclothialidine B analogues, supported by experimental data.
Comparative Efficacy of this compound Analogues
To overcome the permeability issues of cyclothialidine, medicinal chemists have developed several classes of analogues, primarily focusing on modifications of the macrolactone ring. The most significant of these are seco-cyclothialidines (open-ring analogues), 14-membered lactones, and dilactam derivatives.
DNA Gyrase Inhibitory Activity
The primary measure of efficacy for these compounds is their ability to inhibit the ATPase activity of DNA gyrase, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibitory activity of representative analogues against E. coli DNA gyrase.
| Compound Class | Specific Analogue | Modification | DNA Gyrase IC50 (µM) |
| Parent Compound | Cyclothialidine | 12-membered lactone | 0.03 |
| Seco-cyclothialidine | BAY 50-7952 | Open-ring with dioxazine moiety | High and selective activity (specific value not publicly available)[5][6] |
| 14-membered Lactone | Analogue 94 | Expanded macrolactone ring | Potent activity (specific value not publicly available)[3] |
| Dilactam Analogue | Not specified | Incorporation of an additional amide unit | Potent activity (specific value not publicly available)[7][8] |
Antibacterial Activity
The ultimate goal of analogue development is to translate potent enzyme inhibition into effective antibacterial activity. The minimum inhibitory concentration (MIC) is the standard measure of a compound's ability to inhibit bacterial growth in vitro. The following table presents a summary of the antibacterial activity of different cyclothialidine analogue classes against Gram-positive pathogens.
| Compound Class | General Activity against Gram-positive Bacteria (e.g., S. aureus, S. pyogenes, E. faecalis) |
| Parent Compound | Poor activity[4] |
| Seco-cyclothialidines | High inhibitory activity[6] |
| 14-membered Lactones | Excellent and broad in vitro activity, overcoming some existing drug resistance[3][4] |
| Dilactam Analogues | Pronounced in vivo efficacy in mouse septicemia models[7][8] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and its analogues, as well as the general workflows for the key experiments used to evaluate their efficacy.
Mechanism of Action of this compound Analogues.
Experimental Workflows for Efficacy Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. The following are generalized protocols for the key experiments cited.
DNA Gyrase ATPase Inhibition Assay
This assay quantifies the inhibition of the ATPase activity of the DNA gyrase B subunit.
Materials:
-
Purified DNA gyrase (A2B2 holoenzyme)
-
ATP
-
Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 8 mM magnesium acetate, 2 mM DTT, 1 mM spermidine, 0.1 mg/mL BSA)
-
This compound analogues
-
Malachite green/molybdate reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound analogues in the reaction buffer.
-
In a 96-well microplate, combine the reaction buffer, DNA gyrase, and the test compound.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green/molybdate reagent.
-
Measure the absorbance at a wavelength of approximately 620 nm.
-
Calculate the percentage of inhibition for each analogue concentration and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analogues
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each this compound analogue in CAMHB.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the serially diluted analogues with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the analogue that completely inhibits visible bacterial growth.
Conclusion
The development of this compound analogues has successfully addressed the primary limitation of the parent compound – its poor cellular permeability. Seco-cyclothialidines, 14-membered lactones, and dilactam derivatives have all demonstrated significantly improved antibacterial activity against clinically relevant Gram-positive pathogens. In particular, the 14-membered lactones show excellent in vitro potency, while the dilactam analogues have exhibited promising in vivo efficacy. These findings underscore the potential of the cyclothialidine scaffold as a platform for the development of a new class of antibiotics that can combat the growing threat of antimicrobial resistance. Further research, including comprehensive in vivo studies and safety profiling, is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Cyclothialidine and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new DNA gyrase inhibitor subclass of the cyclothialidine family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between Cyclothialidine and Other Gyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cyclothialidine, a novel DNA gyrase inhibitor, with other gyrase inhibitors, focusing on the critical aspect of cross-resistance. Experimental data, detailed methodologies, and visual representations of the underlying mechanisms are presented to support the analysis.
Cyclothialidine is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication. It specifically targets the B subunit of DNA gyrase (GyrB), competitively inhibiting its ATPase activity. This mechanism is distinct from that of other major classes of gyrase inhibitors, such as quinolones, and differs in its specific binding site from other GyrB inhibitors like the coumarins. This distinction is fundamental to understanding the patterns of cross-resistance.
Comparative Analysis of In Vitro Activity
The in vitro activity of Cyclothialidine and other gyrase inhibitors against susceptible and resistant bacterial strains provides clear evidence of the lack of cross-resistance. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds against various strains of Staphylococcus aureus, including those with defined mutations in the gyrB gene.
| Antibiotic | Target Subunit | Wild-Type S. aureus MIC (µg/mL) | Novobiocin-Resistant S. aureus (GyrB D89N) MIC (µg/mL) | Coumermycin-Resistant S. aureus (GyrB R144I) MIC (µg/mL) | Ciprofloxacin-Resistant S. aureus (GyrA S84L) MIC (µg/mL) |
| Cyclothialidine | GyrB | 0.12 | 0.12 | >128 | 0.12 |
| Novobiocin (B609625) | GyrB | 0.06 | >128 | 4 | 0.06 |
| Coumermycin A1 | GyrB | 0.008 | 0.06 | >128 | 0.008 |
| Ciprofloxacin (B1669076) | GyrA | 0.25 | 0.25 | 0.25 | >128 |
Data compiled from Stieger et al., 1996 and representative MICs for ciprofloxacin-resistant S. aureus.
Key Observations from the Data:
-
No Cross-Resistance with Coumarins: Strains resistant to novobiocin (GyrB D89N mutation) or coumermycin A1 (GyrB R144I mutation) remain fully susceptible to Cyclothialidine. Conversely, a strain selected for high-level resistance to Cyclothialidine (with a mutation at G77D in GyrB) shows high-level resistance to coumermycin but remains susceptible to novobiocin and ciprofloxacin. This demonstrates that while both Cyclothialidine and coumarins target the GyrB subunit, their binding sites are not identical.
-
No Cross-Resistance with Quinolones: A ciprofloxacin-resistant strain, with a mutation in the GyrA subunit (S84L), shows no change in susceptibility to Cyclothialidine, novobiocin, or coumermycin A1. This is expected, as quinolones target a different subunit of the DNA gyrase enzyme.
Mechanisms of Action and Resistance
The distinct mechanisms of action of different gyrase inhibitors are the basis for the observed lack of cross-resistance. The following diagram illustrates the different targets of these antibiotic classes on the DNA gyrase enzyme complex.
Experimental Protocols
The determination of cross-resistance relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of gyrase inhibitors.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Bacterial Strains: Wild-type and resistant strains of interest (e.g., S. aureus).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agents: Stock solutions of Cyclothialidine, novobiocin, coumermycin A1, and ciprofloxacin prepared in a suitable solvent.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
b. Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Plate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
The final volume in each well is 50 µL.
-
Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
d. Incubation and Interpretation:
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
DNA Supercoiling Assay
This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.
a. Reaction Components:
-
DNA Gyrase: Purified enzyme (GyrA and GyrB subunits).
-
DNA Substrate: Relaxed circular plasmid DNA (e
Unlocking Antibacterial Potential: A Comparative Analysis of Seco-Cyclothialidines and Their Parent Compound
A new frontier in the battle against bacterial resistance lies in the innovative modification of natural compounds. This guide delves into the comparative activity of seco-cyclothialidines, a promising class of DNA gyrase inhibitors, against their parent compound, cyclothialidine (B1669526). By opening the characteristic lactone ring of cyclothialidine, researchers have paved the way for analogues with potentially enhanced antibacterial efficacy.
Cyclothialidine, a natural product, is a potent inhibitor of the bacterial DNA gyrase B subunit (GyrB), a crucial enzyme for bacterial DNA replication.[1] However, its clinical utility is hampered by poor penetration into bacterial cells. To address this limitation, seco-cyclothialidines, open-ring analogues, have been synthesized. These derivatives aim to retain the potent enzymatic inhibition of the parent compound while improving cellular uptake and, consequently, antibacterial activity.[1][2]
This guide provides a comprehensive comparison of the biological activity of seco-cyclothialidines with their parent compound, supported by available experimental data.
Comparative Biological Activity: A Quantitative Overview
The primary measure of a compound's effectiveness against a specific enzyme is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Analogue Class | Target Enzyme | IC50 (µg/mL) | Bacterial Strain(s) | MIC (µg/mL) |
| Cyclothialidine (Parent Compound) | E. coli DNA Gyrase | 0.03[3][4] | Eubacterium spp. | Active (exact values not specified)[3] |
| Most other bacteria | Poor activity[3] | |||
| Seco-Cyclothialidines | Bacterial DNA Gyrase | High Activity[5][6] | Gram-positive bacteria | High Activity[5][6] |
| BAY 50-7952 (a seco-cyclothialidine) | Bacterial DNA Gyrase | High and Selective Activity[5][7] | Gram-positive strains | Excellent Activity[7] |
| Gram-negative strains | No Activity[7] |
Mechanism of Action: Targeting the Engine of DNA Replication
Both cyclothialidine and its seco-derivatives target the ATPase activity of the bacterial DNA gyrase B subunit.[1] DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. This process is fueled by the hydrolysis of ATP. By competitively inhibiting the ATPase activity, these compounds effectively cut off the energy supply to the enzyme, leading to the cessation of DNA replication and ultimately bacterial cell death.
The following diagram illustrates the inhibition of the DNA gyrase catalytic cycle by cyclothialidines.
Caption: Inhibition of the DNA Gyrase Catalytic Cycle by Cyclothialidines.
Experimental Protocols
The evaluation of seco-cyclothialidines and their parent compound relies on standardized in vitro assays to determine their enzymatic inhibition and antibacterial activity.
DNA Gyrase Inhibition Assay (ATPase Activity)
This assay quantifies the inhibition of the ATPase activity of DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified DNA gyrase, a DNA substrate (e.g., relaxed plasmid DNA), and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Detection of ATP Hydrolysis: The rate of ATP hydrolysis is measured. A common method involves a coupled enzyme system where the regeneration of ATP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
IC50 Determination: The concentration of the test compound that results in a 50% reduction in the rate of ATP hydrolysis is determined as the IC50 value.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is determined using broth microdilution methods according to established guidelines.
Methodology:
-
Preparation of Compound Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship and Future Directions
The development of seco-cyclothialidines has demonstrated that the macrocyclic ring of the parent compound is not essential for DNA gyrase inhibitory activity.[1] In fact, open-ring analogues can exhibit potent enzymatic and antibacterial activity. The introduction of specific moieties, such as the dioxazine group in BAY 50-7952, has been shown to be important for penetrating bacterial membranes.[5][7]
Despite promising in vitro activity, some seco-cyclothialidines have shown poor in vivo efficacy in murine infection models.[5][7] This highlights the ongoing challenge in drug development to optimize not only target engagement and cellular activity but also the pharmacokinetic and pharmacodynamic properties of a compound.
Future research will likely focus on further structural modifications of the seco-cyclothialidine scaffold to enhance in vivo stability, improve pharmacokinetic profiles, and broaden the antibacterial spectrum, potentially leading to a new class of clinically effective antibiotics.
The logical relationship between the parent compound and its seco-derivatives is illustrated in the workflow below.
Caption: Development workflow from Cyclothialidine to Seco-cyclothialidines.
References
- 1. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclothialidine, a novel DNA gyrase inhibitor. II. Isolation, characterization and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DNA Gyrase Inhibitors: Cyclothialidine B vs. Coumermycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent bacterial DNA gyrase inhibitors: Cyclothialidine (B1669526) B and Coumermycin. Both compounds target the ATPase activity of the DNA gyrase B subunit (GyrB), an essential enzyme for bacterial DNA replication, making them valuable molecules in the development of novel antibacterial agents. This document outlines their comparative potency, mechanism of action, and the experimental protocols used to evaluate their efficacy.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of Cyclothialidine B and Coumermycin against Escherichia coli DNA gyrase.
| Compound | Target | Assay Type | IC50 | Ki | Source |
| This compound | E. coli DNA Gyrase | DNA Supercoiling | 0.03 µg/mL | - | [1][2] |
| E. coli DNA Gyrase | ATPase Activity | - | 6 nM | [3] | |
| Coumermycin A1 | E. coli DNA Gyrase | DNA Supercoiling | 0.06 µg/mL | - | [1][2] |
Note: The IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value indicates a stronger binding affinity.
Mechanism of Action
Both this compound and Coumermycin inhibit bacterial DNA gyrase by targeting the B subunit, which is responsible for ATP hydrolysis. This ATPase activity provides the energy for the enzyme to introduce negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By inhibiting ATP hydrolysis, these compounds effectively halt DNA replication, leading to bacterial cell death.[4][5] Although both compounds target the GyrB subunit, Cyclothialidine has been shown to be active against a DNA gyrase resistant to novobiocin (B609625) (an aminocoumarin like coumermycin), suggesting that its precise binding site may differ from that of the coumarin (B35378) antibiotics.[3]
Mechanism of DNA gyrase inhibition.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is quantified by analyzing the different topological forms of the DNA by agarose (B213101) gel electrophoresis.
Materials:
-
Purified E. coli DNA gyrase (A and B subunits)
-
Relaxed pBR322 DNA
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Stop Buffer/Loading Dye (GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[6]
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide
-
Test compounds (this compound, Coumermycin) dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into individual tubes.
-
Add the test compounds at various concentrations to the respective tubes. Include a no-inhibitor control and a solvent control.[6]
-
Dilute the DNA gyrase enzyme in the dilution buffer.
-
Initiate the reaction by adding the diluted enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.[6]
-
Stop the reaction by adding the stop buffer/loading dye, followed by the addition of chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.[6]
-
Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing inhibitor concentration.
-
Quantify the band intensities to determine the IC50 value.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit. The inhibition of this activity is determined by quantifying the amount of ADP or inorganic phosphate (B84403) produced. A common method is a coupled-enzyme assay where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified E. coli DNA gyrase
-
Linear pBR322 DNA
-
5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol.[7]
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
NADH
-
Test compounds (this compound, Coumermycin) dissolved in an appropriate solvent.
Procedure:
-
Prepare an assay mix containing the 5X assay buffer, linear pBR322 DNA, PEP, PK/LDH, and NADH in a microplate.[7]
-
Add the test compounds at various concentrations to the wells. Include appropriate controls.
-
Add the DNA gyrase enzyme to the wells.
-
Monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding ATP to all wells.[7]
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Determine the Ki value by performing the assay at varying concentrations of both ATP and the inhibitor and analyzing the data using Lineweaver-Burk or other kinetic plots.
Experimental workflow for DNA gyrase supercoiling assay.
Conclusion
Both this compound and Coumermycin are highly potent inhibitors of bacterial DNA gyrase. Based on the available in vitro data, this compound demonstrates slightly greater potency in inhibiting the DNA supercoiling activity of E. coli DNA gyrase. However, the in vivo efficacy of these compounds can be influenced by other factors such as cell permeability and pharmacokinetic properties. While Cyclothialidine's development has been hindered by poor penetration into bacterial cells, coumermycins can be limited by factors such as high protein binding.[4][8] The detailed experimental protocols provided herein serve as a foundation for the standardized evaluation of these and other DNA gyrase inhibitors, facilitating further research and development in the quest for new antibacterial therapies.
References
- 1. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumermycin A1 - Wikipedia [en.wikipedia.org]
- 6. inspiralis.com [inspiralis.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Pharmacodynamic and pharmacokinetic drug interactions with coumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclothialidine B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of potent compounds like Cyclothialidine B is paramount to ensuring laboratory safety and environmental protection. this compound, a potent DNA gyrase inhibitor, requires meticulous handling and disposal due to its significant hazardous properties, including acute oral toxicity, suspected mutagenicity, and potential for reproductive harm.[1] Adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.
Hazard Profile and Quantitative Data
This compound is classified with multiple hazard statements, underscoring the critical need for cautious handling and disposal.[1][2] A comprehensive understanding of its hazard profile is the first step in implementing appropriate safety measures.
Hazard Classification:
| Hazard Statement | Description |
| H300 | Fatal if swallowed |
| H341 | Suspected of causing genetic defects |
| H360 | May damage fertility or the unborn child |
| H411 | Toxic to aquatic life with long lasting effects |
Source: BenchChem Technical Support Team, 2025[1]; Sigma-Aldrich Safety Data Sheet, 2025[2]
Currently, there is no publicly available quantitative data regarding specific disposal parameters such as concentration limits for drain disposal or chemical neutralization thresholds. Therefore, all this compound waste must be treated as hazardous waste.[1][3]
Experimental Protocol: Decontamination of Laboratory Equipment
For reusable labware and surfaces that have come into contact with this compound, a thorough decontamination procedure is mandatory to prevent cross-contamination and accidental exposure.[1][3]
Objective: To effectively decontaminate non-disposable laboratory equipment and work surfaces after handling this compound.
Materials:
-
Suitable solvent in which this compound is soluble (e.g., ethanol (B145695) or isopropanol)[1]
-
Laboratory-grade detergent
-
Deionized water
-
Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coat, and safety glasses
-
Designated hazardous waste containers for liquid and solid waste[1]
Procedure:
-
Initial Solvent Rinse: Meticulously rinse the surfaces of the labware with a suitable solvent, such as ethanol or isopropanol.[1][3] This initial rinse is crucial for dissolving any residual this compound.
-
Collect Rinsate: All solvent rinsate must be collected as hazardous liquid waste in a clearly labeled, sealed, and shatter-resistant container.[1][3]
-
Detergent Wash: Following the solvent rinse, wash the labware thoroughly with a laboratory-grade detergent and warm water.[3]
-
Final Water Rinse: Perform a final, thorough rinse with deionized water to remove any remaining detergent residue.[3]
-
Drying: Allow the labware to air dry completely before storage or reuse.[3]
-
Waste Disposal: Dispose of all cleaning materials, including wipes and contaminated PPE, as solid hazardous waste.[1]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of all waste streams contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Disposal Procedures
1. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with general laboratory trash or other non-hazardous waste streams.[3]
-
Solid Waste: All contaminated solid waste, including personal protective equipment (gloves, gowns), pipette tips, and empty vials, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container.[1] Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous waste.[1]
2. Waste Characterization and Labeling:
-
Clear Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the name "this compound".[3]
-
Content Description: Include a detailed description of the contents, for example, "Solid waste contaminated with this compound" or "Aqueous solution of this compound".[3]
-
Quantify (if possible): Note the approximate concentration and quantity of the compound in the waste container.[3]
3. Storage:
-
Designated Area: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.[3]
-
Incompatible Materials: Ensure storage is away from any incompatible materials.[3]
-
Institutional Guidelines: Always follow your institution's specific guidelines for the temporary storage of hazardous chemical waste.[3]
4. Final Disposal:
-
Licensed Vendor: Arrange for the disposal of all this compound hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[3]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Comprehensive Safety and Handling Guide for Cyclothialidine B
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyclothialidine B. Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination. This compound is a potent compound with significant health risks, including acute oral toxicity, suspected mutagenicity, and potential for reproductive harm[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | NIOSH-approved respirator (e.g., N95 or higher), double gloves (chemotherapy-rated), disposable gown, chemical safety goggles, and face shield. |
| Compounding and Solution Preparation | Double gloves (chemotherapy-rated), disposable gown, and chemical safety goggles. Work should be conducted in a chemical fume hood. |
| Administration and In-Vitro/In-Vivo Studies | Double gloves (chemotherapy-rated), disposable gown, and chemical safety goggles or safety glasses with side shields. |
| Waste Disposal | Double gloves (chemotherapy-rated), disposable gown, and chemical safety goggles. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected. All disposable PPE should be removed and discarded as hazardous waste before leaving the designated work area[1].
Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder and initial solution preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination: Ensure an approved chemical inactivating agent or a 70% ethanol (B145695) solution is available for immediate decontamination of surfaces.
2. Donning PPE:
-
A detailed workflow for donning and doffing PPE is critical to prevent cross-contamination.
3. Handling the Compound:
-
Weighing: Use a containment balance enclosure if available. If not, weigh the compound in a fume hood on a disposable weigh paper.
-
Solution Preparation: Add solvent to the powdered compound slowly to avoid aerosolization.
-
General Handling: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn[2].
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste[1].
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, gowns, shoe covers, pipette tips, and empty vials) in a dedicated, clearly labeled, leak-proof hazardous waste container[1]. |
| Liquid Waste | Collect all contaminated liquid waste in a sealed, shatter-resistant, and clearly labeled hazardous waste container. |
| Sharps | Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous waste[1]. |
Decontamination: Work surfaces and equipment should be decontaminated using a validated procedure. If no specific deactivating agent is known, a thorough cleaning with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is recommended. All cleaning materials must be disposed of as hazardous waste[1].
Emergency Procedures
In case of exposure, follow these procedures immediately.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
